(Z)-Indirubin-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
4,5,6,7-tetradeuterio-2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChIキー |
JNLNPCNGMHKCKO-PGRXLJNUSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=C(C(=C(C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
Foundational & Exploratory
(Z)-Indirubin-d8: A Technical Guide for Researchers
(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a naturally occurring bis-indole alkaloid. This stable isotope-labeled compound serves as an essential internal standard for the accurate quantification of indirubin in complex biological matrices using mass spectrometry-based techniques. This technical guide provides an in-depth overview of this compound, its primary application, and the broader therapeutic context of its non-deuterated parent compound, indirubin, for researchers, scientists, and drug development professionals.
Core Concepts: this compound and its Primary Utility
This compound is a synthetic analog of indirubin where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to indirubin but has a higher molecular weight. This key difference allows it to be distinguished from the naturally occurring indirubin in mass spectrometry analysis.
The primary and critical use of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] In these applications, a known amount of this compound is added to a biological sample (e.g., plasma, cell culture medium) before sample preparation and analysis. Because this compound behaves identically to indirubin during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from indirubin to the signal from the known quantity of this compound, researchers can achieve highly accurate and precise quantification of the indirubin present in the original sample.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂D₈N₂O₂ | [3] |
| Molecular Weight | 270.31 g/mol | [1] |
| CAS Number | 906748-38-7 | |
| Appearance | Solid | |
| Parent Drug | Indirubin | |
| Category | Stable Isotope Labeled Reference Standard |
The Therapeutic Landscape of Indirubin
Indirubin, the parent compound of this compound, is a potent bioactive molecule with a rich history in traditional Chinese medicine. It is recognized for its significant anti-inflammatory, anti-angiogenic, and anticancer properties. The therapeutic potential of indirubin stems from its ability to inhibit several key protein kinases, primarily cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).
Mechanism of Action: Kinase Inhibition
Indirubin and its derivatives exert their biological effects by competitively binding to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their respective substrates. This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression, proliferation, and survival.
| Target Kinase | IC₅₀ Value (Indirubin) | Reference |
| CDK1/cyclin B | 9 µM | |
| CDK5 | 5.5 µM | |
| GSK-3β | 600 nM | |
| Src | 0.43 µM (for derivative E804) |
Key Signaling Pathways Modulated by Indirubin
Indirubin's inhibition of CDKs and GSK-3β leads to the modulation of several critical signaling pathways implicated in oncogenesis and inflammatory diseases.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Indirubin's inhibition of CDKs, such as CDK1 and CDK2, leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis.
Caption: Indirubin inhibits CDK/Cyclin complexes, preventing Rb phosphorylation and cell cycle progression.
Wnt/β-catenin Signaling Pathway
Indirubin can suppress the Wnt/β-catenin signaling pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the inhibition of cancer cell proliferation.
Caption: Indirubin promotes WIF-1 expression, which inhibits Wnt signaling and β-catenin accumulation.
NF-κB Signaling Pathway
Indirubin has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival, by inhibiting the phosphorylation and degradation of IκBα.
Caption: Indirubin inhibits the IKK complex, preventing IκBα degradation and NF-κB activation.
JAK/STAT3 Signaling Pathway
Derivatives of indirubin have been demonstrated to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells, by blocking the activity of upstream kinases like Src.
Caption: Indirubin derivatives inhibit Src kinase, leading to reduced STAT3 phosphorylation and activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to characterize the activity of indirubin and its derivatives.
In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a general method for determining the IC₅₀ value of a compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations.
-
Enzyme Preparation: Thaw the recombinant kinase on ice and dilute to the desired concentration in kinase assay buffer.
-
Kinase Reaction:
-
Add the serially diluted test compound or vehicle control to the wells of the microplate.
-
Add the diluted kinase to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of a compound on the phosphorylation status and expression levels of proteins within a specific signaling pathway.
Materials:
-
Cell line of interest (e.g., cancer cells)
-
Cell culture medium and supplements
-
Test compound (e.g., indirubin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is an indispensable tool for the accurate quantification of indirubin in preclinical and clinical research. Its use as an internal standard ensures the reliability of pharmacokinetic and pharmacodynamic studies. The parent compound, indirubin, continues to be a subject of intense research due to its potent and multi-targeted inhibition of key kinases involved in cell proliferation and inflammation. The detailed understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be instrumental in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Indirubin-D8 - Acanthus Research [acanthusresearch.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Z)-Indirubin-d8: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound. It is intended for professionals in research, science, and drug development who are interested in the application of this isotopically labeled compound in their studies. This document includes tabulated chemical data, detailed descriptions of its structural features, and diagrams of key signaling pathways influenced by the parent compound, Indirubin.
Chemical Properties and Structure
This compound is the deuterated form of (Z)-Indirubin, a naturally occurring bisindole alkaloid and a structural isomer of indigo.[1][2][3] The "(Z)" designation refers to the stereochemistry about the central carbon-carbon double bond. It is primarily used as an internal standard in analytical applications, such as mass spectrometry, to ensure accurate quantification of unlabeled Indirubin in biological samples.
The deuterium atoms are incorporated at specific positions on the aromatic rings, providing a distinct mass difference from the endogenous compound without significantly altering its chemical behavior.
Structural Information
The core structure of Indirubin consists of two indole rings linked by a double bond. In this compound, eight hydrogen atoms on the aromatic portions of the molecule are replaced with deuterium.
-
Core Skeleton : Bisindole ([2,2′-Biindolinylidene]-3,3′-dione)
-
Isomerism : (Z)-isomer, also known as the cis-isomer.
-
Deuterium Labeling : The deuterium labels are located at the 4, 4', 5, 5', 6, 6', 7, and 7' positions of the indole rings.[4][5]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one-4,4',5,5',6,6',7,7'-d8 | N/A |
| Synonyms | (Z)-[2,2′-Biindolinylidene]-3,3′-dione-4,4′,5,5′,6,6′,7,7′-d8 | |
| Parent Compound | Indirubin | |
| CAS Number | 906748-38-7 (for unlabeled (Z)-Indirubin) |
| Appearance | Dark Indigo Solid; Red to Dark red to Dark purple powder/crystal | |
Table 2: Molecular and Analytical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂D₈N₂O₂ | |
| Molecular Weight | 270.32 g/mol | |
| Purity | ≥98% (HPLC) | |
| Isotopic Enrichment | >98% atom D | |
| Solubility | DMSO: 2 mg/mL (with warming) |
| Storage | 2-8°C, Protect from light | |
Biological Activity and Signaling Pathways
Indirubin, the parent compound of this compound, is a potent modulator of several critical cellular signaling pathways, primarily through its activity as a kinase inhibitor. Its biological effects are central to its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This compound is expected to exhibit similar biological activity, although its primary use is as an analytical standard.
Key molecular targets of Indirubin include:
-
Cyclin-Dependent Kinases (CDKs) : Indirubin inhibits multiple CDKs, including CDK1, CDK2, CDK4, and CDK5, leading to cell cycle arrest.
-
Glycogen Synthase Kinase 3β (GSK-3β) : Inhibition of GSK-3β is a key mechanism underlying many of Indirubin's effects.
-
Aryl Hydrocarbon Receptor (AhR) : Indirubin is a specific ligand for AhR, influencing gene expression.
The diagrams below illustrate the major signaling pathways modulated by Indirubin.
Caption: Inhibition of key kinases by Indirubin.
Caption: Indirubin's role in the PI3K/AKT/mTOR pathway.
Caption: Indirubin's inhibition of NF-κB and MAPK pathways.
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to the manufacturers, this section outlines general methodologies for the synthesis, purification, and analysis of Indirubin and its derivatives. These protocols can be adapted for the deuterated analog.
General Synthesis of Indirubin Derivatives
The synthesis of Indirubin derivatives often involves the condensation of isatin or a substituted isatin with isatin-3-hydrazone or indoxyl. The following is a generalized procedure.
Workflow for Indirubin Synthesis
Caption: General workflow for Indirubin synthesis.
Methodology:
-
Reaction Setup : Isatin and a suitable reaction partner (e.g., indoxyl acetate) are dissolved in a solvent such as ethanol or dimethylformamide.
-
Condensation : A base (e.g., sodium carbonate) or acid catalyst is added, and the mixture is heated under reflux for several hours.
-
Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane/methanol mixture).
-
Isolation : Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by adding water. The solid is collected by filtration.
-
Purification : The crude product is purified by flash column chromatography on silica gel to isolate the desired Indirubin isomer.
Analytical Characterization
The structure and purity of the final product are confirmed using standard analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Typical Observations | Reference |
|---|---|---|---|
| HPLC | Purity Assessment | A single major peak indicating >98% purity. | |
| NMR (¹H, ¹³C) | Structural Elucidation | Chemical shifts and coupling constants confirm the bisindole structure and stereochemistry. |
| Mass Spectrometry | Molecular Weight Confirmation | The molecular ion peak corresponds to the calculated mass of the deuterated compound (C₁₆H₂D₈N₂O₂). | |
Example Protocol: LC-MS/MS for Indirubin Quantification
This compound is an ideal internal standard for quantifying Indirubin in complex matrices like plasma or tissue extracts. An LC-MS/MS method provides high sensitivity and selectivity.
Methodology:
-
Sample Preparation : A known amount of this compound (internal standard) is spiked into the biological sample. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected after centrifugation.
-
Chromatographic Separation : The extract is injected into an HPLC system, typically with a C18 column. A gradient elution with solvents like acetonitrile and water (often with formic acid) is used to separate Indirubin from other matrix components.
-
Mass Spectrometric Detection : The column eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Indirubin and this compound.
-
Quantification : The peak area ratio of Indirubin to this compound is calculated and compared to a standard curve to determine the concentration of Indirubin in the original sample.
This guide serves as a foundational resource for understanding the chemical and biological context of this compound. For specific experimental applications, validation and optimization of the outlined protocols are recommended.
References
An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Indirubin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-Indirubin-d8, a deuterated analog of the biologically active molecule Indirubin. This document details a plausible synthetic pathway, expected analytical data, and relevant biological context, making it a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies. The inclusion of detailed experimental protocols and visual diagrams of signaling pathways aims to facilitate the practical application of this information.
Introduction
Indirubin is a naturally occurring bis-indole alkaloid that has garnered significant scientific interest due to its potent and diverse biological activities, including anti-cancer and anti-inflammatory properties. It functions primarily as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), crucial regulators of cell cycle progression and various signaling pathways. The deuterated analog, this compound, serves as an invaluable tool in mass spectrometry-based bioanalytical assays for pharmacokinetic and metabolic studies, offering a distinct mass signature for use as an internal standard. This guide outlines a feasible synthetic route and the expected characterization of this important research compound.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established methods for the preparation of Indirubin, utilizing a deuterated starting material. A common and effective approach involves the condensation of a deuterated isatin analog with a deuterated indoxyl analog. Given the commercial availability of Indole-d8, a plausible synthetic route starts from this precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process, beginning with the oxidation of Indole-d8 to form Isatin-d7, followed by its condensation with Indoxyl-d8 (which can be generated in situ from Indole-d8) to yield this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole-d8
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Nitrogen gas
Procedure:
Step 1: Synthesis of Isatin-d7
-
A solution of Indole-d8 in ethanol is prepared in a round-bottom flask and cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise to the cooled solution while stirring.
-
An aqueous solution of sodium nitrite is then added slowly, maintaining the temperature below 5°C. The reaction mixture is stirred for 1-2 hours.
-
The reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol/water to yield purified Isatin-d7.
Step 2: Synthesis of this compound
-
A solution of Indole-d8 in a mixture of ethanol and water is prepared in a separate flask under a nitrogen atmosphere.
-
A solution of sodium hydroxide is added, and the mixture is heated to reflux to generate Indoxyl-d8 in situ.
-
The previously synthesized Isatin-d7 is dissolved in ethanol and added dropwise to the refluxing solution of Indoxyl-d8.
-
The reaction mixture is refluxed for an additional 2-3 hours, during which a dark red precipitate of this compound forms.
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The crude this compound is washed sequentially with water, ethanol, and diethyl ether.
-
The final product is dried under vacuum.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. The expected data, based on the known characteristics of Indirubin and the incorporation of eight deuterium atoms, are summarized below.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂D₈N₂O₂ |
| Molecular Weight | 270.31 g/mol |
| Appearance | Dark red to purple solid |
| CAS Number | 906748-38-7[1] |
| Solubility | Poorly soluble in most common organic solvents |
Spectroscopic Data
Mass Spectrometry:
The mass spectrum is the most definitive tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound is expected to be shifted by +8 m/z units compared to unlabeled Indirubin.
| Compound | Expected [M+H]⁺ (m/z) |
| (Z)-Indirubin | 263.08 |
| This compound | 271.13 |
NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals corresponding to the aromatic protons of the two indole rings, confirming successful deuteration. The remaining signals would correspond to the two N-H protons. In contrast, the ¹³C NMR spectrum should remain largely unchanged compared to unlabeled Indirubin, with minor shifts possible due to isotopic effects.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.0 | Singlet | N-H |
| ~10.8 | Singlet | N-H |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) |
| ~187 |
| ~170 |
| ~151 |
| ~142 |
| ~137 |
| ~131 |
| ~124 |
| ~122 |
| ~121 |
| ~119 |
| ~112 |
| ~110 |
Biological Context: Indirubin Signaling Pathways
Indirubin and its derivatives are known to modulate several key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.
Indirubin's primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest at the G1/S and G2/M phases.[2] Additionally, by inhibiting GSK-3β, Indirubin can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][4]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established chemical principles, offers a clear path for its preparation. The expected analytical data will aid researchers in confirming the identity and purity of the synthesized compound. The inclusion of signaling pathway diagrams provides essential biological context for the application of this valuable research tool in advancing our understanding of Indirubin's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 3. The direct synthesis of indirubins from indoles through an indoxyl intermediate - American Chemical Society [acs.digitellinc.com]
- 4. Indirubin(479-41-4) 1H NMR spectrum [chemicalbook.com]
(Z)-Indirubin-d8: A Technical Guide to its Analysis, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Z)-Indirubin-d8, a deuterated analog of the biologically active molecule Indirubin. Given its importance as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its analytical characterization is crucial. This document details the certificate of analysis, purity, experimental protocols for its quantification, and its role in relevant signaling pathways.
Certificate of Analysis and Purity
The quality and purity of this compound are paramount for its use as a reference standard. The following tables summarize the key specifications from a representative Certificate of Analysis for Lot GR-13-199.[1]
Table 1: General Specifications
| Parameter | Specification |
| Product Name | This compound (major) |
| Lot Number | GR-13-199 |
| CAS Number | 906748-38-7 (labeled), 479-41-4 (unlabeled) |
| Molecular Formula | C₁₆H₂D₈N₂O₂ |
| Molecular Weight | 270.32 g/mol |
| Appearance | Burgundy Solid |
| Test Date | June 21, 2019 |
| Retest Date | June 21, 2024 |
Table 2: Purity and Isotopic Abundance
| Analysis | Method | Result |
| Purity | HPLC | 99.4% |
| Isotopic Purity | Mass Spectrometry | >98% atom D |
Experimental Protocols
Accurate quantification and characterization of this compound, and by extension the unlabeled Indirubin, rely on robust analytical methodologies. The following sections detail the typical experimental protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound. While specific parameters can vary, a general protocol is outlined below, based on methods used for Indirubin and its derivatives.[2][3][4]
Table 3: HPLC Method Parameters
| Parameter | Description |
| Instrumentation | HPLC system with a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic acid). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 290 nm |
| Column Temperature | 25 °C |
| Sample Preparation | The sample is dissolved in a suitable solvent such as DMSO or methanol. |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and isotopic purity of this compound. It is also the core of sensitive quantitative methods when coupled with liquid chromatography (LC-MS/MS).
Table 4: ESI-MS Method Parameters
| Parameter | Description |
| Instrumentation | A mass spectrometer equipped with an Electrospray Ionization (ESI) source. |
| Ionization Mode | Positive (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Data Acquisition | Full scan mode for identity confirmation. Multiple Reaction Monitoring (MRM) for quantification. |
| Sample Infusion | Direct infusion or via an LC system. |
Application in Quantitative Bioanalysis
This compound is primarily utilized as an internal standard for the accurate quantification of Indirubin in complex biological matrices such as plasma, urine, or cell lysates. The following workflow outlines its use in a typical LC-MS/MS bioanalytical method.
References
- 1. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Indirubin: A Technical Guide
Indirubin, a naturally occurring bis-indole alkaloid, has garnered significant scientific interest due to its diverse and potent biological activities. Historically used in traditional Chinese medicine for the treatment of various ailments, including chronic myelogenous leukemia, modern research has elucidated the molecular mechanisms underlying its therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the biological activities of the parent compound indirubin, focusing on its molecular targets, modulation of signaling pathways, and resulting cellular effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: Multi-Kinase Inhibition
Indirubin exerts its primary biological effects through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several protein kinases.[1][3] This inhibition disrupts essential phosphorylation cascades, leading to the modulation of downstream signaling pathways that are critical for cell cycle progression, proliferation, and survival. The flat heterocyclic ring structure of indirubin allows it to fit into the purine-binding pocket of these enzymes.
Key Molecular Targets
Indirubin is a potent inhibitor of several key kinases, with varying degrees of selectivity. Its primary targets include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer and neurodegenerative disorders.
Table 1: Inhibitory Activity of Indirubin Against Key Protein Kinases
| Kinase Target | IC50 Value (µM) | Cell Line/System | Reference |
| CDK1/cyclin B | 9 | Recombinant Human | |
| CDK5/p25 | 5.5 | Recombinant Human | |
| GSK-3β | 0.6 | Recombinant Human | |
| c-Src | 0.43 (for derivative E804) | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Modulation of Critical Signaling Pathways
The inhibition of its primary kinase targets allows indirubin to modulate several signaling pathways implicated in the pathogenesis of various diseases.
Cyclin-Dependent Kinase (CDK) Signaling and Cell Cycle Arrest
By inhibiting CDKs, such as CDK1 and CDK2, indirubin disrupts the normal progression of the cell cycle. This leads to cell cycle arrest, primarily at the G1/S and G2/M phases, which in turn inhibits cell proliferation. This is a key mechanism behind indirubin's anti-cancer properties.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling
Indirubin is a potent inhibitor of GSK-3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Dysregulation of GSK-3β is implicated in neurodegenerative diseases like Alzheimer's, where it contributes to the hyperphosphorylation of the tau protein. Indirubin's inhibition of GSK-3β has shown neuroprotective effects in preclinical models.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
Indirubin and its derivatives have been shown to potently block the STAT3 signaling pathway. This is often achieved through the inhibition of upstream kinases such as c-Src and Janus kinase (JAK). The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation, such as Mcl-1 and Survivin. This pathway is a key target for indirubin's anti-cancer and anti-inflammatory effects.
Aryl Hydrocarbon Receptor (AhR) Activation
Indirubin is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by indirubin can lead to diverse cellular responses, including the induction of xenobiotic-metabolizing enzymes and modulation of immune responses. The role of AhR activation in the overall therapeutic effects of indirubin is complex and appears to be distinct from its kinase inhibitory activity.
Key Biological Activities and Therapeutic Potential
The multi-target nature of indirubin translates into a broad spectrum of biological activities with significant therapeutic potential.
Anti-Cancer Activity
Indirubin's ability to inhibit CDKs and the STAT3 pathway, leading to cell cycle arrest and apoptosis, forms the basis of its anti-cancer properties. It has demonstrated efficacy against various cancer cell lines and in preclinical tumor models. Furthermore, indirubin can inhibit tumor angiogenesis by blocking VEGFR2-mediated signaling in endothelial cells.
Table 2: Anti-Cancer Effects of Indirubin in Ovarian Cancer Cells
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| A2780 | CCK-8 | 2, 5 | Significant decrease in cell viability | |
| OVCAR3 | CCK-8 | 2, 5 | Significant decrease in cell viability | |
| A2780 | Colony Formation | 5 | Significant inhibition of colony formation | |
| OVCAR3 | Colony Formation | 5 | Significant inhibition of colony formation | |
| SKOV3 | MTT | 3.003 (IC50) | Inhibition of cell viability |
Anti-Inflammatory Activity
Indirubin exhibits potent anti-inflammatory effects by modulating various inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This is partly mediated through the inhibition of the NF-κB and STAT3 signaling pathways. Its anti-inflammatory properties are being explored for the treatment of conditions like psoriasis and inflammatory bowel disease.
Neuroprotective Activity
The inhibition of GSK-3β and CDK5 by indirubin has significant implications for neuroprotection. By preventing the hyperphosphorylation of tau, indirubin may have therapeutic potential for Alzheimer's disease and other tauopathies. Studies have also shown that indirubin can protect neurons from oxidative stress-induced apoptosis and improve cognitive function in animal models of neurodegeneration. It has been shown to activate the PI3K/AKT signaling pathway, which is crucial for neuronal survival.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of indirubin's biological activity.
In Vitro Kinase Assay (Luminescence-based)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of indirubin against a target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Specific peptide substrate for the kinase
-
Indirubin
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of indirubin in DMSO. Perform serial dilutions in kinase assay buffer to create a concentration gradient.
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer.
-
Assay Plate Setup: Add a small volume of the diluted indirubin or vehicle (DMSO) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the diluted kinase to each well, followed by the addition of the substrate/ATP mixture to initiate the reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP detection kit according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the logarithm of the indirubin concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A2780)
-
Complete cell culture medium
-
Indirubin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of indirubin for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Indirubin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with indirubin at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by indirubin.
Conclusion
The parent compound indirubin is a biologically active molecule with a well-defined mechanism of action centered on the inhibition of key protein kinases. Its ability to modulate critical signaling pathways, such as those governed by CDKs, GSK-3β, and STAT3, provides a molecular basis for its observed anti-cancer, anti-inflammatory, and neuroprotective properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of indirubin and its derivatives as potential therapeutic agents for a range of human diseases. Further research is warranted to fully elucidate its complex pharmacology and to translate its preclinical efficacy into clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Indirubin as a Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a bis-indole alkaloid, is the primary active component of Indigo naturalis, a traditional Chinese medicine preparation known as Danggui Longhui Wan, historically used to treat chronic myelogenous leukemia.[1] Modern scientific investigation has revealed that indirubin and its synthetic derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them prime therapeutic targets.
This technical guide provides an in-depth exploration of the mechanism of action of indirubin and its analogues as kinase inhibitors. It details their primary molecular targets, impact on critical signaling pathways, quantitative inhibitory data, and the experimental protocols used for their characterization.
Core Mechanism: ATP-Competitive Inhibition
The principal mechanism by which indirubin and its derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme.[1][2] As ATP-mimics, these molecules occupy the catalytic site, preventing the binding of ATP and the subsequent transfer of a phosphate group to the substrate protein.
X-ray crystallography studies of indirubin derivatives in complex with kinases like CDK2 have elucidated the structural basis for this inhibition. The flat, heterocyclic ring structure of indirubin forms critical hydrogen bonds with the peptide backbone in the hinge region of the ATP-binding cleft, a mode of interaction essential for its inhibitory activity. This competitive inhibition effectively blocks the kinase's catalytic function.
Key Kinase Targets and Inhibitory Potency
Indirubin and its derivatives exhibit inhibitory activity against a range of kinases, with primary targets including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Certain derivatives also show potent inhibition of other kinases involved in oncogenic signaling, such as Src and Janus Kinase (JAK). The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).
Data Presentation: Kinase Inhibition by Indirubin Derivatives
The following tables summarize the IC50 values for indirubin and several key derivatives against their primary kinase targets.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Indirubin Derivatives
| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK5/p25 or p35 (IC50) | Reference(s) |
|---|---|---|---|---|---|
| Indirubin | 9 µM | - | - | 5.5 µM | |
| Indirubin-5-sulfonate | 55 nM | 35 nM | 150 nM | 65 nM |
| Indirubin-3'-monoxime | - | 440 nM | - | - | |
Table 2: Inhibition of GSK-3β and Other Key Kinases by Indirubin Derivatives
| Compound | GSK-3β (IC50) | c-Src (IC50) | JAK1 (IC50) | VEGFR2 (IC50) | Reference(s) |
|---|---|---|---|---|---|
| Indirubin | 600 nM | - | - | - | |
| Indirubin Derivatives (general) | 5-50 nM | - | - | - | |
| E804 (derivative) | - | 0.43 µM | Inhibitory activity confirmed | - |
| Indirubin-3'-oxime | - | - | - | Inhibitory activity confirmed | |
Impact on Cellular Signaling Pathways
By inhibiting key kinases, indirubins modulate critical signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.
Inhibition of CDK and Cell Cycle Progression
CDKs are essential for regulating the cell cycle. Indirubins act as potent inhibitors of several CDK complexes, leading to cell cycle arrest, primarily in the G1/S and G2/M phases. Inhibition of CDK1/cyclin B and CDK2/cyclin E prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb), thereby blocking cell cycle progression and ultimately inducing apoptosis.
Inhibition of GSK-3β Signaling
GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Indirubins are potent inhibitors of GSK-3β. This inhibition prevents β-catenin degradation, leading to its accumulation and translocation to the nucleus, where it can modulate gene expression. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where GSK-3β is involved in the hyperphosphorylation of tau protein.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. The activation of STAT3 requires phosphorylation by upstream kinases, notably c-Src and JAK. Indirubin derivatives, such as E804, have been shown to directly inhibit c-Src kinase activity. This inhibition prevents the phosphorylation of STAT3, blocking its dimerization and translocation to the nucleus. Consequently, the expression of STAT3 target genes involved in survival, such as Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis. Furthermore, indirubin can also suppress the VEGFR2-mediated JAK/STAT3 pathway, contributing to its anti-angiogenic effects.
Experimental Protocols
Characterizing the kinase inhibitory activity of indirubin derivatives involves a combination of in vitro biochemical assays and cell-based functional assays.
General Workflow for Kinase Inhibition Assessment
The process begins with an in vitro kinase assay to determine direct enzyme inhibition (IC50). Positive hits are then tested in cell-based assays to confirm their effects on cellular pathways and function (e.g., cell viability, apoptosis).
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from luminescence-based assays (e.g., ADP-Glo™) designed to quantify the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory effect of the compound.
Materials:
-
Recombinant human kinase (e.g., CDK1/cyclin B, c-Src)
-
Specific peptide substrate for the kinase
-
Indirubin derivative stock solution (in DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the indirubin derivative in kinase assay buffer from the DMSO stock. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: In the wells of a microplate, add 5 µL of the serially diluted indirubin derivative or vehicle control (DMSO in buffer).
-
Add 10 µL of a 2X kinase-substrate mix (prepared in kinase assay buffer) to each well.
-
Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction remains in the linear range.
-
ADP Detection (First Step): Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation (Second Step): Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence (wells without enzyme). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT3 Inhibition
This protocol is used to assess the effect of an indirubin derivative on the phosphorylation status of a target protein within a cell.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
Indirubin derivative
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the indirubin derivative (and a vehicle control) for a specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3. The ratio of phospho-STAT3 to total STAT3 indicates the degree of inhibition.
References
(Z)-Indirubin-d8: A Technical Guide for Researchers and Drug Development Professionals
(Z)-Indirubin-d8 , a deuterated analog of the biologically active bis-indole alkaloid Indirubin, serves as a crucial tool for researchers in pharmacology, cancer biology, and drug metabolism. Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, enabling precise tracking and quantification of Indirubin in complex biological matrices. This technical guide provides an in-depth overview of this compound's commercial availability, key technical data, relevant experimental protocols, and the signaling pathways influenced by its non-deuterated counterpart.
Commercial Availability and Supplier Information
This compound is commercially available from several specialized chemical suppliers. While pricing is often available upon request, researchers can readily source this compound. Some suppliers indicate immediate availability ("In Stock - Ready to Ship"), while others may require a lead time for synthesis or delivery.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Purity | Additional Information |
| Acanthus Research | Z-Indirubin-D8 | I-91127-03 | - | In Stock - Ready to Ship.[1] |
| Transfochem | Z-Indirubin-D8 | TCA0392 | 99.00% | Contact for availability.[2] |
| The Pure Chem | Z-Indirubin-D8 | TPCA0392 | 99.00% | Contact for availability.[3] |
| MedchemExpress | This compound | - | - | Labeled as a tracer compound.[4] |
| ESS - Expert Synthesis Solutions | Indigo-D8 (major) | ESS0470 | 98.7% by HPLC; >98% atom D | In Stock.[5] |
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, primarily sourced from a representative Certificate of Analysis. Researchers should always refer to the documentation provided by their specific supplier for lot-specific data.
Table 2: Quantitative Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₆H₂D₈N₂O₂ |
| Molecular Weight | 270.32 g/mol |
| CAS Number | 906748-38-7 |
| Appearance | Burgundy Solid |
| Purity (by HPLC) | 99.4% |
| Isotopic Purity (atom %D) | >98% |
| Solubility | DMSO: 2 mg/mL (for non-deuterated form, warmed) |
| Storage Temperature | 2-8°C, protect from light |
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of Indirubin in biological samples. The following are representative protocols adapted from methodologies developed for Indirubin and related compounds.
Quantification of Indirubin in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated UPLC-MS/MS method for Indirubin in rat plasma.
a) Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) as the internal standard.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Indirubin from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Indirubin: Monitor the specific parent > fragment ion transition.
-
This compound: Monitor the specific parent > fragment ion transition (shifted by +8 Da).
-
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Indirubin to this compound against the concentration of Indirubin standards.
-
Quantify Indirubin in unknown samples using the regression equation from the calibration curve.
In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay
This protocol is based on methods used to evaluate the inhibitory effect of Indirubin derivatives on CDK activity.
a) Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A).
-
Histone H1 as a substrate.
-
[γ-³²P]ATP.
-
Indirubin (as the compound of interest) and this compound (if used for comparative purposes, though typically not required for this assay).
-
Kinase assay buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
b) Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and Histone H1.
-
Add varying concentrations of Indirubin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Indirubin concentration.
Signaling Pathways and Mechanisms of Action
Indirubin is a potent inhibitor of several key signaling pathways implicated in cell cycle regulation, inflammation, and cancer. The primary mechanisms of action include the inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), as well as the activation of the Aryl Hydrocarbon Receptor (AhR).
Indirubin's Inhibition of the CDK Pathway
Indirubin and its derivatives are potent inhibitors of CDKs, which are crucial for cell cycle progression. By binding to the ATP-binding site of CDKs, Indirubin prevents the phosphorylation of key substrates, leading to cell cycle arrest, typically in the G1/S and G2/M phases, and subsequent apoptosis.
Indirubin's Role in the GSK-3β and Wnt/β-catenin Signaling Pathway
Indirubin is also a potent inhibitor of GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by Indirubin leads to the stabilization and nuclear accumulation of β-catenin, which can then activate the transcription of target genes.
Aryl Hydrocarbon Receptor (AhR) Activation by Indirubin
Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding Indirubin, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism such as CYP1A1.
References
An In-depth Technical Guide on the Physical and Chemical Stability of (Z)-Indirubin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of (Z)-Indirubin-d8, a deuterated analog of the biologically active compound Indirubin. Due to the limited availability of specific stability data for the deuterated form, this document outlines best practices for handling and storage, predicted degradation pathways based on the non-deuterated parent compound, and detailed experimental protocols for conducting stability studies. The inclusion of deuterium is primarily to enhance metabolic stability for pharmacokinetic studies, which involves the kinetic isotope effect slowing down enzymatic metabolism.[1] This guide, however, focuses on its physical and chemical stability.
General Stability and Recommended Storage
This compound is a stable organic compound under recommended storage conditions.[2] As a deuterated standard, it is crucial to handle and store the compound in a manner that preserves its chemical and isotopic integrity.
Key Recommendations:
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[2]
-
Light: The compound should be protected from light. Storage in amber vials or in the dark is advisable to prevent photodegradation.[2]
-
Atmosphere: To prevent oxidation, it is best to handle and store this compound under an inert atmosphere, such as dry nitrogen or argon.[2]
-
Solvent Choice: For creating stock solutions, high-purity aprotic solvents like acetonitrile or methanol are recommended to avoid deuterium-hydrogen exchange, which can be catalyzed by acidic or basic aqueous solutions.
Predicted Degradation Pathways
Forced degradation studies on the parent compound, Indirubin, and related indigoid structures have identified several key degradation products. The primary degradation pathway involves the oxidative cleavage of the central double bond, leading to the formation of smaller, more polar compounds.
The predicted main degradation products of this compound, based on data from its non-deuterated counterpart, are:
-
Isatin-d4: Formed by the cleavage of the indirubin molecule.
-
Isatoic anhydride-d4: A further oxidation product.
-
Anthranilic acid-d4: A hydrolysis product of isatoic anhydride.
These degradation pathways are crucial for developing stability-indicating analytical methods capable of resolving the parent compound from its potential impurities and degradants.
Predicted degradation pathway of this compound.
Quantitative Stability Data
As of the date of this document, specific quantitative stability data for this compound from forced degradation studies is not available in the published literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | User Defined | User Defined | User Data | User Data |
| Base Hydrolysis | 0.1 M NaOH | User Defined | User Defined | User Data | User Data |
| Oxidation | 3% H₂O₂ | User Defined | User Defined | User Data | User Data |
| Thermal | Dry Heat | User Defined | User Defined | User Data | User Data |
| Photolytic | ICH Q1B Option 2 | User Defined | User Defined | User Data | User Data |
Table 2: Chromatographic Purity of this compound Under Stress Conditions
| Stress Condition | % Purity of this compound | RRT of Major Degradant | % Area of Major Degradant |
| Control | User Data | N/A | N/A |
| Acid Hydrolysis | User Data | User Data | User Data |
| Base Hydrolysis | User Data | User Data | User Data |
| Oxidation | User Data | User Data | User Data |
| Thermal | User Data | User Data | User Data |
| Photolytic | User Data | User Data | User Data |
Experimental Protocols
The following protocols are provided as a guide for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.
This protocol outlines the conditions for inducing degradation of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.
Forced degradation experimental workflow.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable aprotic solvent such as acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and expose it to dry heat at 80°C in a calibrated oven. At specified time points, dissolve a portion of the solid in the solvent to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to exclude light.
This method is designed to separate this compound from its potential degradation products.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 289 nm |
| Injection Volume | 10 µL |
Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Signaling Pathways of Indirubin
For contextual understanding, it is relevant to note that Indirubin and its derivatives are potent inhibitors of several protein kinases, which is central to their therapeutic potential. This biological activity is distinct from the compound's chemical stability. The primary targets include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis in cancer cells.
Key signaling pathways inhibited by Indirubin.
This guide provides a framework for assessing the physical and chemical stability of this compound. Researchers are encouraged to use the provided protocols and data templates to generate specific stability profiles for this important research compound.
References
A Technical Guide to the Solubility of (Z)-Indirubin-d8 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document includes tabulated solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway influenced by Indirubin, providing a valuable resource for researchers working with this compound.
Quantitative Solubility Data
The solubility of Indirubin has been reported in a limited number of organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the isomeric form.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~1 mg/mL | Not Specified | |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | Warmed | Clear solution[1] |
One study focusing on a self-microemulsifying drug delivery system (SMEDDS) for Indirubin reported its solubility in various oils, surfactants, and cosurfactants at 25°C.
| Vehicle | Type | Solubility (mg/g) |
| Maisine® 35-1 | Oil | 0.45 ± 0.03 |
| Oleic acid | Oil | 0.38 ± 0.02 |
| Capryol® 90 | Oil | 0.21 ± 0.01 |
| Labrafil® M 1944 CS | Oil | 0.15 ± 0.02 |
| Cremophor® EL | Surfactant | 1.89 ± 0.07 |
| Tween® 80 | Surfactant | 1.25 ± 0.05 |
| Transcutol® P | Cosurfactant | 15.23 ± 0.41 |
| Polyethylene glycol 400 | Cosurfactant | 2.56 ± 0.11 |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like (Z)-Indirubin-d8 in an organic solvent. This method is based on the common "shake-flask" method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Processing:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
Express the solubility as a concentration, typically in mg/mL or µg/mL.
-
Report the temperature at which the solubility was determined.
-
Visualization of a Relevant Signaling Pathway
Indirubin and its derivatives are known to be potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β).[2] Inhibition of these kinases affects various cellular processes, including cell cycle progression and the Wnt/β-catenin signaling pathway. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway and the inhibitory effect of Indirubin.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of Indirubin.
This guide provides foundational information for researchers utilizing this compound. For precise solubility in a specific experimental system, it is always recommended to perform in-house solubility testing using the protocols outlined herein.
References
(Z)-Indirubin-d8: A Technical Guide to Isotopic Purity for High-Fidelity Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of (Z)-Indirubin-d8, a critical internal standard for precise and accurate quantitative studies. Ensuring the isotopic purity of deuterated standards is paramount for reliable bioanalytical data in drug discovery, development, and clinical applications. This document outlines the methodologies for assessing isotopic purity, presents key quantitative data, and illustrates the biochemical pathways where Indirubin and its deuterated analogue serve as essential research tools.
The Critical Role of Isotopic Purity in Quantitative Analysis
In mass spectrometry-based quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard.[1][2] These standards, where hydrogen atoms are replaced by their stable isotope deuterium, exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This similarity ensures they co-elute during chromatography and have comparable ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2]
The accuracy of this compensation hinges on the isotopic purity of the deuterated standard.[2] Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations, leading to inaccurate and unreliable results. Therefore, rigorous assessment of isotopic purity is a non-negotiable aspect of method validation in quantitative bioanalysis.
Quantitative Data for this compound
The isotopic purity of this compound is determined through a combination of High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic distribution. Below is a summary of typical specifications for this compound.
Table 1: Chemical and Isotopic Purity of this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry / NMR |
| Molecular Formula | C₁₆H₂D₈N₂O₂ | - |
| Molecular Weight | 270.32 g/mol | - |
| Appearance | Burgundy Solid | Visual Inspection |
Data sourced from a representative Certificate of Analysis.
Table 2: Representative Isotopic Distribution of this compound by Mass Spectrometry
| Isotopologue | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Relative Abundance (%) |
| d8 (fully deuterated) | 271.13 | > 98% |
| d7 | 270.12 | < 2% |
| d6 | 269.11 | < 0.5% |
| d5 | 268.10 | < 0.1% |
| d0 (unlabeled) | 263.08 | < 0.01% |
Note: The data in this table is illustrative and based on typical high-purity batches. The exact distribution may vary between lots and should be confirmed by analysis.
Experimental Protocols for Isotopic Purity Determination
A robust determination of isotopic purity involves a multi-pronged analytical approach. The following are detailed methodologies for the key experiments.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
High-resolution mass spectrometry is a powerful technique to resolve and quantify the different isotopologues of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for HRMS analysis (typically in the low µg/mL range).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system. Full-scan mass spectra are acquired in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues.
-
Data Analysis:
-
The peak corresponding to the fully deuterated species ([M+H]⁺ for d8) is identified.
-
The peaks for the lower deuterated species (d7, d6, etc.) and the unlabeled compound (d0) are also identified and their peak areas or intensities are measured.
-
The isotopic purity is calculated by expressing the intensity of the d8 peak as a percentage of the sum of the intensities of all isotopologue peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity and Quantification
NMR spectroscopy provides valuable information on the location of the deuterium labels and can also be used to determine isotopic purity.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent suitable for NMR (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ²H NMR spectra are acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling. The residual proton signals can be integrated to quantify the level of deuteration.
-
The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence at the expected positions.
-
The isotopic purity can be calculated by comparing the integrals of the residual proton signals to the integrals of a known internal standard or to the signals of non-deuterated positions within the molecule, if any.
-
Signaling Pathways Involving Indirubin
Indirubin is a potent bioactive molecule known to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions. This compound, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of Indirubin in studies investigating these pathways.
Wnt/β-catenin Signaling Pathway
Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It can promote the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the suppression of the pathway.
Caption: Indirubin's inhibition of the Wnt/β-catenin signaling pathway.
EGFR/SRC/PI3K and NF-κB/MAPK Signaling Pathways
Indirubin has also been found to attenuate sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages. This highlights its potential as a multi-target therapeutic agent for inflammatory diseases.
Caption: Indirubin's inhibitory effects on pro-inflammatory pathways.
Experimental Workflow for Quantitative Analysis Using this compound
The following diagram outlines a typical workflow for a quantitative bioanalytical method using this compound as an internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
The isotopic purity of this compound is a cornerstone for its effective use as an internal standard in quantitative analysis. A thorough understanding and verification of its isotopic distribution through methods like high-resolution mass spectrometry and NMR spectroscopy are essential for generating reliable and reproducible data. This guide provides the foundational knowledge, from quantitative data and experimental protocols to the biological context of Indirubin's activity, to empower researchers in their pursuit of high-quality analytical results.
References
Methodological & Application
Application Note: Quantification of Indirubin in Human Plasma using a Validated LC-MS/MS Method with (Z)-Indirubin-d8 as an Internal Standard
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of indirubin in human plasma. The method utilizes (Z)-Indirubin-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, and accuracy over the calibrated concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Indirubin is a bioactive natural compound found in various plants, including Isatis tinctoria, and is a component of the traditional Chinese medicine Danggui Longhui Wan. It has garnered significant interest in drug development due to its potent anti-inflammatory and anti-cancer properties. Mechanistic studies have revealed that indirubin modulates several key signaling pathways implicated in disease pathogenesis, including the Wnt/β-catenin, EGFR/SRC/PI3K, and NF-κB/MAPK pathways.[1][2] Given its therapeutic potential, a robust and reliable analytical method for the quantification of indirubin in biological matrices is essential for preclinical and clinical research. This application note presents a validated LC-MS/MS method for the determination of indirubin in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
Indirubin and this compound standards were of high purity (≥98%).
-
HPLC-grade methanol and acetonitrile were used for sample preparation and the mobile phase.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1100 Liquid Chromatography System or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 500 °C |
Standard and Sample Preparation
Stock solutions of indirubin and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the indirubin stock solution into blank human plasma.
For sample preparation, 100 µL of plasma was mixed with 200 µL of acetonitrile containing the internal standard, this compound. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and other parameters as per regulatory guidelines.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indirubin | 263.2 | 219.1 (Quantifier) | -24.0 |
| 234.8 (Qualifier) | - | ||
| This compound | 271.2 | 227.1 (Quantifier) | -24.0 |
| 242.8 (Qualifier) | - |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Signaling Pathways and Experimental Workflow
Indirubin has been shown to exert its biological effects by modulating multiple signaling pathways. The Wnt/β-catenin pathway is inhibited by indirubin through the demethylation of the WIF-1 promoter.[1] Additionally, indirubin can attenuate inflammatory responses by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages.[2]
Caption: Indirubin's multifaceted mechanism of action.
The experimental workflow for the quantification of indirubin is a streamlined process from sample collection to data analysis.
Caption: LC-MS/MS workflow for indirubin quantification.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of indirubin in human plasma using this compound as an internal standard. The method is sensitive, selective, and reliable, making it a valuable tool for pharmacokinetic and pharmacodynamic studies of indirubin, thereby supporting its further development as a therapeutic agent.
Protocol: LC-MS/MS Quantification of Indirubin in Human Plasma
1. Scope
This protocol outlines the procedure for the quantitative analysis of indirubin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Materials and Equipment
-
Indirubin and this compound analytical standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with autosampler
-
Triple quadrupole mass spectrometer
3. Procedure
3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve indirubin and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the indirubin stock solution in methanol to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound in acetonitrile at a suitable concentration.
3.2. Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the indirubin working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control samples at low, medium, and high concentrations in a similar manner.
3.3. Sample Preparation
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 100 µL of each plasma sample, add 200 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
3.4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the prepared sample extract into the LC-MS/MS system.
-
Acquire data using the MRM transitions specified in Table 2.
3.5. Data Analysis
-
Integrate the peak areas for indirubin and this compound.
-
Calculate the peak area ratio of indirubin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of indirubin in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of (Z)-Indirubin in Biological Matrices using (Z)-Indirubin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the quantitative analysis of (Z)-Indirubin in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, (Z)-Indirubin-d8, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing.[1][2]
Indirubin, a bioactive component found in traditional Chinese medicine, is known to modulate several key signaling pathways implicated in various diseases.[3][4][5] Accurate determination of its concentration in biological systems is essential for pharmacokinetic studies and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.
This protocol outlines procedures for sample preparation, specifies LC-MS/MS parameters, and provides representative validation data. The methodologies presented are based on established bioanalytical techniques for indirubin and its derivatives.
Key Signaling Pathways Modulated by Indirubin
Indirubin has been shown to exert its biological effects by targeting multiple signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action.
Caption: Indirubin's inhibition of EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways.
Caption: Indirubin's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Workflow
A typical workflow for the quantification of (Z)-Indirubin using this compound as an internal standard is depicted below.
Caption: General workflow for bioanalytical quantification using an internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of (Z)-Indirubin and this compound.
-
Dissolve each compound in an appropriate solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of (Z)-Indirubin by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These will be used to construct the calibration curve.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound primary stock solution to a final concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
-
Sample Preparation
Choose one of the following methods based on your specific requirements and matrix.
Method A: Protein Precipitation (PPT)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.
Method B: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for your specific instrument and application.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, increase to 95% B over 5-10 minutes, hold, then return to initial conditions |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| MRM Transitions (m/z) | |
| (Z)-Indirubin | Precursor Ion: 263.1 -> Product Ions (example): 234.1, 205.1 |
| This compound | Precursor Ion: 271.1 -> Product Ions (example): 242.1, 213.1 |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the compounds into the mass spectrometer.
Data Presentation and Method Validation
A bioanalytical method using an internal standard should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 3: Summary of Bioanalytical Method Validation Parameters for Indirubin Quantification
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.995 - 0.999 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5 - 8.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1 - 10.2% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.5 to 7.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -4.9 to 6.3% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Minimal and compensated by IS | Within acceptable limits |
LLOQ: Lower Limit of Quantification. The example data is a composite from various indirubin bioanalytical studies and serves as a general guide.
Table 4: Stability of Indirubin in Plasma
| Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temp.) | 4 hours | 95 - 103% |
| Autosampler (4°C) | 24 hours | 96 - 105% |
| Freeze-Thaw Cycles | 3 cycles | 93 - 102% |
| Long-term (-80°C) | 30 days | 94 - 106% |
Conclusion
This protocol provides a robust framework for the quantification of (Z)-Indirubin in biological samples using this compound as an internal standard. The use of a deuterated internal standard is highly recommended to ensure the reliability of the data, which is paramount in drug development and pharmacokinetic research. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Frontiers | Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [frontiersin.org]
- 4. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [frontiersin.org]
Application Notes and Protocols for Indirubin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a naturally occurring bis-indole alkaloid, has garnered significant scientific interest due to its therapeutic potential, particularly in oncology. As a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), indirubin and its derivatives are being actively investigated for their anti-proliferative and anti-inflammatory properties. Accurate quantification of indirubin in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide detailed protocols for the preparation of plasma samples for indirubin analysis using two common and effective techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The selection of the appropriate method depends on factors such as the required sensitivity, sample throughput, and the analytical platform employed (e.g., HPLC-UV, LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two primary sample preparation methods, allowing for a direct comparison of their performance.
Table 1: Performance Characteristics of Protein Precipitation for Indirubin Analysis
| Parameter | Reported Value | Reference |
| Analyte Recovery | >90% | [1] |
| Linearity Range (LLOQ - ULOQ) | 0.1 ng/mL - 500 ng/mL (for an indirubin derivative) | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (for an indirubin derivative) | [2] |
| Matrix Effect | Negligible for an indirubin derivative (99.5% - 101.0%) | [2] |
| Inter-day Precision (%CV) | ≤ 5.0% (for an indirubin derivative) | [3] |
| Inter-day Accuracy (%Acc) | 98.1% to 101.0% (for an indirubin derivative) |
Table 2: Performance Characteristics of Liquid-Liquid Extraction for Indirubin Analysis
| Parameter | Reported Value | Reference |
| Analyte Recovery | 60% - 98% | |
| Linearity Range (LLOQ - ULOQ) | 10 pg/mL - 2000 pg/mL (for an indirubin derivative) | |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (for an indirubin derivative) | |
| Matrix Effect | Not explicitly available for indirubin, but LLE is known to provide cleaner extracts. | |
| Inter-day Precision (%CV) | Not explicitly available for indirubin. | |
| Inter-day Accuracy (%Acc) | Not explicitly available for indirubin. |
Method Comparison: Protein Precipitation vs. Liquid-Liquid Extraction
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Proteins are denatured and precipitated by an organic solvent, leaving the analyte in the supernatant. | The analyte is partitioned between two immiscible liquid phases (aqueous plasma and an organic solvent). |
| Advantages | - Simple and rapid. - High-throughput and amenable to automation. - Generally high analyte recovery. - Cost-effective. | - Provides a cleaner extract by removing more interfering substances. - Can reduce matrix effects, leading to improved assay robustness. - High selectivity can be achieved by optimizing solvent and pH. |
| Disadvantages | - May not remove all matrix components, potentially leading to ion suppression/enhancement in LC-MS. - Risk of analyte co-precipitation with proteins. | - More labor-intensive and time-consuming. - Can be more difficult to automate. - Potential for emulsion formation. - Requires larger volumes of organic solvents. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Internal Standard (IS) solution (e.g., a structural analog of indirubin)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 1:3 ratio of plasma to ACN is crucial for efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with the analytical column.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., the initial mobile phase of the LC method).
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
References
Application Notes and Protocols: Preparation of a (Z)-Indirubin-d8 Stock Solution
Introduction
(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a natural bisindole alkaloid. Indirubin is known for its biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β)[1][2][3]. The deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) or as a tracer in metabolic studies[4]. Proper preparation of a concentrated stock solution is the critical first step for ensuring accuracy and reproducibility in subsequent experiments.
This document provides a detailed protocol for the preparation, handling, and storage of a this compound stock solution for research purposes.
Physicochemical Properties
A summary of the key quantitative data for this compound and its parent compound is presented below for easy reference.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₂D₈N₂O₂ | [5] |
| Molecular Weight | 270.31 g/mol | |
| Parent Compound CAS | 906748-38-7 | |
| Appearance | Crystalline solid | |
| Purity | Typically ≥98% (HPLC) | |
| Solubility (Parent Compound) | DMSO: ~1-2 mg/mL (up to 5 mg/mL with sonication/warming) Dimethylformamide (DMF): ~1 mg/mL | |
| Storage Temperature (Solid) | -20°C or 2-8°C, protect from light | |
| Storage Stability (Solid) | ≥4 years at -20°C (for parent compound) |
Experimental Protocol: Stock Solution Preparation
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Amber glass vial or clear vial wrapped in aluminum foil
-
Sterile microcentrifuge tubes for aliquots
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Safety Precautions: This material should be considered hazardous until further information is available. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid ingestion, inhalation, or contact with skin and eyes.
Step-by-Step Procedure:
1. Pre-dissolution Calculations: Calculate the required mass of this compound and the volume of DMSO needed to achieve the target concentration of 10 mM.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example Calculation for 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 270.31 g/mol x 1000 mg/g
-
Mass (mg) = 2.703 mg
-
2. Weighing the Compound:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Tare a suitable weighing vessel (e.g., an amber glass vial) on a calibrated analytical balance.
-
Carefully weigh the calculated amount (e.g., 2.703 mg) of this compound directly into the vial.
3. Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
To aid dissolution, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied if the compound does not fully dissolve.
-
Visually inspect the solution against a light source to ensure that all solid material has completely dissolved.
4. Storage and Handling:
-
Once fully dissolved, it is recommended to purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize potential degradation.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C , protected from light. When properly stored, the solution should be stable for several months.
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Involving Indirubin
Indirubin and its derivatives are known to exert their biological effects, such as anti-cancer and anti-inflammatory actions, by modulating key signaling pathways. A primary mechanism is the inhibition of cyclin-dependent kinases (CDKs) and GSK-3β, which are crucial regulators of the cell cycle and other cellular processes.
Caption: Indirubin inhibits CDK and GSK-3β signaling pathways.
References
Application of (Z)-Indirubin-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a biologically active molecule originally isolated from the traditional Chinese medicine Indigo naturalis. Indirubin and its derivatives have garnered significant interest in drug development due to their potent anti-inflammatory and anti-cancer properties. These effects are primarily mediated through the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), key regulators of cell cycle progression and apoptosis. In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, stable isotope-labeled compounds like this compound are indispensable tools. They serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of the analytical method.
Role of this compound in Pharmacokinetic Analysis
In quantitative mass spectrometry, an internal standard is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, such as this compound, are considered the gold standard in bioanalysis.[1]
The key advantages of using this compound as an internal standard include:
-
Similar Physicochemical Properties: Its chemical behavior is nearly identical to the unlabeled (Z)-Indirubin, ensuring it tracks the analyte throughout the entire analytical process, from extraction to detection.
-
Co-elution: It co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement.
-
Mass Differentiation: It is distinguishable from the unlabeled analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous and accurate quantification of both compounds.
Pharmacokinetic Parameters of Indirubin
While specific pharmacokinetic data for this compound is not typically generated as its primary role is an internal standard, the pharmacokinetic parameters of the parent compound, Indirubin, have been investigated. The following table summarizes representative pharmacokinetic data for Indirubin in rats following intravenous administration. It is important to note that these values can vary depending on the animal model, dose, and analytical method used.
| Parameter | Value | Species | Administration | Reference |
| Half-life (t½) | 35 min | Rat | 2 mg/kg, intravenous | [2] |
| Clearance (CL) | 2.71 L/h/kg | Rat | 2 mg/kg, intravenous | [2] |
| AUC (Area Under the Curve) | 295 µg·h/L | Rat | - | [3] |
| Half-life (t½) | 1 h | Rat | - | |
| AUC (Area Under the Curve) | 737 µg·h/L | Rat | - |
Note: The variability in AUC and half-life values reported in different studies can be attributed to differences in experimental conditions such as animal strains, administered doses, sample extraction methods, and chromatographic conditions.
Signaling Pathways of Indirubin
Indirubin exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. A simplified representation of the Wnt/β-catenin signaling pathway, which is inhibited by Indirubin, is depicted below.
References
Application Note: Quantitative Analysis of (Z)-Indirubin-d8 using Multiple Reaction Monitoring (MRM)
Introduction
(Z)-Indirubin, a potent inhibitor of cyclin-dependent kinases and a ligand for the aryl hydrocarbon receptor, is a compound of significant interest in cancer research and other therapeutic areas. Stable isotope-labeled internal standards, such as (Z)-Indirubin-d8, are crucial for accurate quantification of the analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the determination of this compound using a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (Molecular Weight: 270.31 g/mol , Molecular Formula: C₁₆H₂D₈N₂O₂)
-
(Z)-Indirubin standard (Molecular Weight: 262.26 g/mol , Molecular Formula: C₁₆H₁₀N₂O₂)[1][2]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the analyte of interest but used as an internal standard for (Z)-Indirubin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation: MRM Transitions
The MRM transitions for this compound were determined based on the fragmentation of the protonated molecule ([M+H]⁺). The molecular weight of this compound is 270.31 g/mol .[3][4] The precursor ion (Q1) is therefore m/z 271.3. Product ions (Q2) were selected based on known fragmentation patterns of indirubin, which often involve the loss of CO and other neutral fragments.[5] The collision energies were optimized for maximal signal intensity.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) | Dwell Time (ms) | Polarity |
| This compound | 271.3 | 243.2 | 30 | 100 | Positive |
| This compound | 271.3 | 215.2 | 35 | 100 | Positive |
| (Z)-Indirubin | 263.3 | 235.1 | 30 | 100 | Positive |
| (Z)-Indirubin | 263.3 | 207.1 | 35 | 100 | Positive |
(Data for non-deuterated (Z)-Indirubin is provided for reference based on its molecular weight of 262.26 g/mol )
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS with MRM. The specified MRM transitions and optimized instrument parameters ensure high selectivity and sensitivity for the detection of this stable isotope-labeled compound. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of (Z)-Indirubin and its deuterated analog.
References
- 1. 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro- | C16H10N2O2 | CID 10177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′-インジルビン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Z-Indirubin-D8 [artisbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Method for the Separation and Quantification of Indirubin and Its Isomer Indigo
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the baseline separation and quantification of indirubin and its structural isomer, indigo. These compounds are of significant interest in pharmaceutical and traditional medicine research due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. The presented protocol is applicable to researchers, scientists, and drug development professionals working on the analysis of these compounds in various matrices, such as plant extracts and biological samples.
Introduction
Indirubin is a naturally occurring compound found in various plant species, including those used in traditional Chinese medicine. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has demonstrated significant anti-tumor activity.[1][2] Indirubin is isomeric with indigo, a well-known blue dye, which can co-exist in natural extracts. Due to their identical mass, the chromatographic separation of these isomers is crucial for their accurate quantification. This application note provides a comprehensive UPLC-MS/MS protocol for the effective separation and sensitive detection of indirubin and indigo.
Experimental
Standards and Reagents
-
Indirubin standard (≥98% purity)
-
Indigo standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, for stock solutions)
Sample Preparation
The appropriate sample preparation protocol is critical for accurate analysis and depends on the sample matrix. Below are general guidelines for plant and biological matrices.
2.1. Plant Material (e.g., Isatis indigotica)
-
Extraction: Sonicate 1.0 g of powdered plant material in 10 mL of methanol at room temperature for 1 hour.
-
Filtration: Filter the mixture through a 0.2 µm membrane filter.
-
Evaporation: Evaporate the methanol extract to dryness under reduced pressure at 40°C.
-
Reconstitution: Re-dissolve the residue in 1 mL of methanol for UPLC-MS/MS analysis.
2.2. Biological Matrices (e.g., Plasma, Cell Lysate)
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters
3.1. UPLC System
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
3.2. Mass Spectrometer
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Indirubin | 263.1 | 234.1 | 30 | 25 |
| Indigo | 263.1 | 234.1 | 30 | 25 |
| Isatin (example) | 148.0 | 92.0 | 25 | 20 |
Note: As indirubin and indigo are isomers, they share the same precursor and product ions. Their identification is based on their chromatographic retention times.
Results and Discussion
The described UPLC-MS/MS method provides excellent separation of indirubin and its isomer indigo. Under the specified chromatographic conditions, baseline separation is achieved, allowing for accurate quantification.
Quantitative Data Summary
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | r² |
| Indirubin | ~4.2 | 0.01 | 0.04 | 0.1 - 1000 | >0.99 |
| Indigo | ~4.8 | 0.03 | 0.1 | 0.1 - 1000 | >0.99 |
Note: The exact retention times, LOD, and LOQ may vary slightly depending on the specific instrument and column used.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of indirubin and its isomers.
Indirubin's Effect on the STAT3 Signaling Pathway
Indirubin has been shown to exert its anti-cancer effects by inhibiting the STAT3 signaling pathway.[1][4] This pathway is often constitutively active in cancer cells and promotes cell proliferation and survival.
Caption: Indirubin inhibits the STAT3 signaling pathway, leading to reduced cell proliferation and survival, and induction of apoptosis.
Conclusion
This application note provides a detailed and validated UPLC-MS/MS method for the separation and quantification of indirubin and its isomer indigo. The protocol is sensitive, robust, and suitable for high-throughput analysis in both plant and biological matrices. The inclusion of a diagram illustrating indirubin's mechanism of action on the STAT3 signaling pathway provides valuable context for researchers in drug discovery and development.
References
- 1. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules in the Treatment of Squamous Cell Carcinomas: Focus on Indirubins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Quantitative Analysis of Indirubin in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a natural bis-indole alkaloid, is an active component of Indigo Naturalis, a traditional Chinese medicine. It has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties. As research into the therapeutic potential of indirubin progresses, robust and reliable methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of indirubin in tissue homogenates using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Experimental Protocols
A generalized workflow for the quantitative analysis of indirubin in tissue homogenates is presented below. This workflow outlines the key steps from tissue collection to data analysis.
A. Protocol 1: Tissue Homogenization
Objective: To prepare a uniform tissue homogenate for subsequent extraction of indirubin.
Materials:
-
Collected tissue samples (e.g., liver, lung, brain), snap-frozen in liquid nitrogen and stored at -80°C.
-
Cold phosphate-buffered saline (PBS), pH 7.4.
-
Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100).
-
Protease and phosphatase inhibitor cocktails.
-
Homogenizer (e.g., bead-based homogenizer like a TissueLyser, or a Dounce homogenizer).
-
Microcentrifuge tubes.
-
Centrifuge.
Procedure:
-
Thaw the frozen tissue sample on ice.
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Add cold Cell Lysis Buffer (with freshly added protease and phosphatase inhibitors) to the tissue. A general starting point is 500 µL of buffer per 100 mg of tissue. The optimal buffer-to-tissue ratio may need to be determined empirically for different tissue types.
-
Homogenize the tissue sample.
-
For bead-based homogenizers: Add a sterile stainless steel bead to the tube and homogenize at a specified frequency and duration (e.g., 25 Hz for 1-3 minutes). The exact parameters should be optimized for each tissue type to ensure complete homogenization without excessive heating.
-
For Dounce homogenizers: Perform homogenization on ice with several strokes until no visible tissue fragments remain.
-
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube. This lysate is now ready for protein quantification and indirubin extraction.
B. Protocol 2: Indirubin Extraction from Tissue Homogenate
Objective: To extract indirubin from the tissue lysate for analysis.
Materials:
-
Tissue lysate from Protocol 1.
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Extraction solvent (e.g., ethyl acetate, chloroform, or a mixture of dichloromethane:hexane:methanol).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator or vacuum concentrator.
-
Reconstitution solvent (typically the mobile phase used for HPLC or LC-MS/MS).
Procedure:
-
To a known volume of tissue lysate, add a specific amount of the Internal Standard solution.
-
Add at least three volumes of the extraction solvent to the lysate. For example, add 900 µL of ethyl acetate to 300 µL of lysate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (containing indirubin) to a new clean tube.
-
Repeat the extraction process (steps 2-5) on the remaining aqueous layer to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
The supernatant is now ready for injection into the HPLC-UV or LC-MS/MS system.
C. Protocol 3: Quantitative Analysis by HPLC-UV
Objective: To quantify the concentration of indirubin in the extracted sample using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. A typical starting point is a 75:25 (v/v) mixture of methanol and water.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 35°C.
Procedure:
-
Prepare a series of calibration standards of indirubin in the reconstitution solvent at known concentrations.
-
Inject the prepared standards into the HPLC system to generate a standard curve.
-
Inject the extracted tissue samples.
-
Identify the indirubin peak based on its retention time compared to the standard.
-
Quantify the amount of indirubin in the samples by comparing the peak area to the standard curve. The concentration is typically normalized to the initial tissue weight.
D. Protocol 4: Quantitative Analysis by LC-MS/MS
Objective: To achieve higher sensitivity and selectivity in indirubin quantification using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC/HPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for indirubin and the internal standard need to be optimized. For indirubin, a potential transition is m/z 263 -> [M+H]+.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Procedure:
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for indirubin and the internal standard by direct infusion.
-
Prepare a calibration curve by spiking known amounts of indirubin into blank tissue homogenate and processing it through the entire extraction procedure. This matrix-matched calibration curve helps to compensate for matrix effects.
-
Inject the calibration standards and the extracted tissue samples into the LC-MS/MS system.
-
Quantify indirubin based on the peak area ratio of the analyte to the internal standard against the matrix-matched calibration curve.
II. Data Presentation
The following tables summarize representative quantitative data for indirubin in biological samples from published literature. It is important to note that concentrations can vary significantly based on the animal model, dosage, administration route, and time of collection.
Table 1: Indirubin Concentration in Mouse Tissues after Oral Administration
| Tissue | Concentration (µg/g) | Time Point | Animal Model | Notes |
| Peyer's Patches | 6.22 | 2 hours | Colitis Mice | Highest concentration observed in lymphatic tissue. |
| Colonic Lymphatic Tissue | 2.13 | 2 hours | Colitis Mice | Significant accumulation in lymphatic tissues. |
| Hepatic Tissue | Detectable | 2 hours | Colitis Mice | Indirubin was detected, but the exact concentration was not specified in this format. |
Table 2: Indirubin and its Derivatives in Plasma/Serum
| Analyte | Matrix | LLOQ | ULOQ | Animal Model | Analytical Method | Reference |
| Indirubin | Rat Serum | 31 µg/L | 2.48 mg/L | Rat | HPLC-UV | |
| Indirubin | Rat Plasma | 5.00 ng/mL | 500 ng/mL | Rat | UPLC-MS/MS |
III. Signaling Pathway
Indirubin has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. One of the well-documented pathways is the Wnt/β-catenin signaling pathway.
Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway. It can inhibit DNA methyltransferase 1 (DNMT1), leading to the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter and subsequent restoration of WIF-1 expression. WIF-1 then antagonizes Frizzled receptors, which promotes the phosphorylation and subsequent degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the transcription of target genes involved in cell proliferation.
IV. Discussion and Considerations
Matrix Effects: Tissue homogenates are complex matrices that can significantly impact the accuracy and precision of quantitative analysis, particularly in LC-MS/MS. Endogenous components such as phospholipids, proteins, and salts can co-elute with the analyte and cause ion suppression or enhancement. To mitigate matrix effects, it is crucial to:
-
Use a robust sample preparation method that effectively removes interfering substances.
-
Employ a matrix-matched calibration curve for accurate quantification.
-
Utilize a stable isotope-labeled internal standard if available.
Method Validation: Any quantitative method for indirubin in tissue homogenates should be thoroughly validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, bench-top, and long-term storage)
Tissue-Specific Optimization: The protocols provided here are general guidelines. The optimal conditions for homogenization, extraction, and analysis may vary depending on the specific tissue type due to differences in composition (e.g., lipid content in the brain vs. liver). Therefore, it is essential to optimize and validate the method for each tissue of interest.
V. Conclusion
The quantitative analysis of indirubin in tissue homogenates is a critical component of preclinical and clinical research. The HPLC-UV and LC-MS/MS methods described in these application notes provide a framework for the accurate and reliable determination of indirubin concentrations. Careful consideration of sample preparation, matrix effects, and method validation will ensure high-quality data for advancing our understanding of the pharmacology and therapeutic potential of this promising natural compound.
References
Application Note: Optimization of Electrospray Ionization for (Z)-Indirubin-d8 Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the optimization of electrospray ionization (ESI) mass spectrometry parameters for the analysis of (Z)-Indirubin-d8. Indirubin and its derivatives are of significant interest in drug development due to their potential therapeutic properties. As a deuterated internal standard, this compound is crucial for accurate quantification in complex biological matrices. This guide outlines systematic approaches to sample preparation, solvent selection, and instrument parameter tuning to achieve optimal sensitivity and signal stability for this compound.
Introduction to this compound and ESI-MS
(Z)-Indirubin is a naturally occurring isomer of indigo and a potent inhibitor of cyclin-dependent kinases, making it a promising candidate for anti-cancer therapies. This compound is a stable isotope-labeled version of (Z)-Indirubin, essential for use as an internal standard in quantitative mass spectrometry assays. Its chemical properties, particularly its hydrophobic nature, present specific challenges for electrospray ionization (ESI), a soft ionization technique widely used for the analysis of biomolecules.
Optimizing ESI-MS parameters is critical to overcome challenges such as poor solubility, ion suppression, and inconsistent signal response that are often associated with hydrophobic analytes. This application note details a systematic workflow for developing a robust ESI-MS method for this compound.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to method development.
| Property | Value |
| Molecular Formula | C₁₆H₂D₈N₂O₂[1] |
| Molecular Weight | 270.31 g/mol [2] |
| Structure | Indole derivative with eight deuterium atoms |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |
| Key Structural Features | Planar, aromatic, contains two lactam groups and secondary amines capable of protonation or deprotonation. |
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount to minimize matrix effects and ensure consistent ionization.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO). Vortex for 1 minute to ensure complete dissolution.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of methanol or acetonitrile. This working solution can be used for direct infusion or for spiking into matrices.
-
Final Concentration for Analysis (10-100 ng/mL): Further dilute the working solution with the optimized mobile phase to achieve a final concentration in the desired range for your instrument. It is recommended to aim for a concentration of around 10 micrograms per mL or lower to avoid detector saturation and ion suppression.
Note: Minimize the use of non-volatile solvents like DMSO in the final sample injected into the mass spectrometer. A dilution of at least 20-fold is recommended.[3]
Liquid Chromatography (Optional but Recommended)
For complex samples, coupling liquid chromatography to the mass spectrometer (LC-MS) is highly recommended for separation from matrix components.
Protocol 2: Reversed-Phase LC Method
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
ESI-MS Parameter Optimization
The following parameters should be systematically optimized for your specific mass spectrometer.
Logical Workflow for ESI Optimization
Caption: A systematic workflow for the optimization of ESI-MS parameters for this compound.
Protocol 3: Direct Infusion for Parameter Tuning
-
Prepare a 100 ng/mL solution of this compound in an optimized solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Vary the ESI source parameters one at a time to find the optimal settings that maximize the signal intensity of the precursor ion.
Data Presentation: Optimized ESI-MS Parameters
The following table summarizes a starting point for ESI-MS parameter optimization for this compound. Optimal values will vary depending on the instrument manufacturer and model.
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale & Key Considerations |
| Precursor Ion (m/z) | 271.3 [M+H]⁺ | 269.3 [M-H]⁻ | Based on a molecular weight of 270.31. Both modes should be evaluated for sensitivity.[4] |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 3.5 kV | Lower voltages can sometimes reduce in-source fragmentation and are preferable for initial screening.[5] |
| Nebulizer Pressure | 30 - 50 psi | 30 - 50 psi | Affects droplet size; higher pressure can be beneficial for less volatile solvents. |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Assists in desolvation; crucial for hydrophobic compounds. |
| Drying Gas Temperature | 300 - 350 °C | 300 - 350 °C | Higher temperatures aid desolvation but can cause thermal degradation if too high. |
| Fragmentor/Cone Voltage | 80 - 120 V | 80 - 120 V | Optimizes ion transmission into the mass analyzer; higher values can induce fragmentation. |
| Collision Energy (for MS/MS) | 20 - 40 eV | 20 - 40 eV | To be optimized for specific product ions. |
| Sprayer Position | Closer to the inlet | Closer to the inlet | Hydrophobic analytes often benefit from a closer sprayer position to the sampling cone. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the ESI process for a hydrophobic molecule like this compound.
Caption: Factors influencing the electrospray ionization of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Suboptimal solvent composition- Inefficient ionization- Ion suppression from matrix | - Increase the percentage of organic solvent (e.g., acetonitrile, methanol).- Optimize capillary voltage and gas flows.- Improve sample cleanup or chromatographic separation. |
| Unstable Signal (High %RSD) | - Inconsistent spray- Salt buildup on the ion source- Incomplete dissolution of the analyte | - Check for clogs in the sample line or emitter.- Clean the ion source components.- Ensure the analyte is fully dissolved in the injection solvent; consider filtering the sample. |
| Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) | - Contamination from glassware, solvents, or buffers | - Use high-purity solvents and additives.- Use plastic vials and pipette tips instead of glass.- Add a small amount of a proton source (e.g., formic acid) to favor [M+H]⁺ formation. |
| In-source Fragmentation | - Fragmentor/cone voltage is too high- Source temperature is too high | - Reduce the fragmentor or cone voltage.- Lower the drying gas temperature. |
Conclusion
The successful analysis of this compound by ESI-MS relies on a systematic optimization of sample preparation and instrument parameters. Due to its hydrophobic nature, careful selection of solvents with a high organic content and optimization of source parameters that promote efficient desolvation are crucial. By following the protocols and considering the troubleshooting advice outlined in this application note, researchers can develop a robust and sensitive method for the accurate quantification of this compound, thereby supporting advancements in drug development and related research fields.
References
- 1. Z-Indirubin-D8 - Acanthus Research [acanthusresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Indirubin-D8 [artisbiotech.com]
- 5. WO2007109292A2 - Ionizable isotopic labeling reagents for relative quantification by mass spectrometry - Google Patents [patents.google.com]
Application Notes and Protocols for Determining the Working Concentration of (Z)-Indirubin-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a naturally occurring bis-indole alkaloid.[1] While deuterated compounds are often synthesized for use as internal standards in pharmacokinetic studies, determining their working concentration for biological assays is crucial when investigating potential isotopic effects on efficacy or mechanism of action. The biological activity of this compound is presumed to be similar to its non-deuterated counterpart, which is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[2][3] These kinases are key regulators of cell cycle progression and various signaling pathways, making Indirubin and its derivatives compounds of interest in cancer and inflammation research.[4][5]
A significant challenge in working with Indirubin is its poor aqueous solubility. This necessitates careful preparation of stock solutions, typically in an organic solvent like dimethyl sulfoxide (DMSO), and consideration of potential precipitation in aqueous cell culture media.
This document provides a comprehensive guide to determining the optimal working concentration of this compound for in vitro cell-based assays. It includes a summary of reported potencies for the parent compound, a detailed experimental workflow, a step-by-step protocol for a cell viability assay, and diagrams of relevant signaling pathways.
Data Presentation: Biological Activity of Indirubin and Its Derivatives
To establish a starting point for determining the working concentration of this compound, it is useful to review the known inhibitory concentrations of the parent compound, Indirubin, and its analogs across various targets and cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Derivative | Target/Cell Line | Assay Type | Reported IC50 Value (µM) |
| Indirubin | CDK1/cyclin B | Kinase Assay | 10.0 |
| Indirubin | GSK-3β | Kinase Assay | 1.0 |
| Indirubin | CDK2 | Kinase Assay | Varies (see note) |
| Indirubin | CDK4 | Kinase Assay | Varies (see note) |
| Indirubin-3′-monoxime | S. aureus | Antibacterial Assay | 32 µg/mL (~114 µM) |
| Epox/5-Br-Ind | PANC-1 | Cell Viability | 1.8 |
| Novel Indirubin Derivative (Compound 4) | A549, Hep-G2, SW480, B16F10 | Cell Viability | 0.363 - 12.990 |
Note on IC50 values for Indirubin against CDK2 and CDK4: Specific values can vary significantly between studies depending on the assay conditions. Researchers should consult primary literature for details relevant to their experimental setup.
Experimental Workflow for Determining Working Concentration
The process of determining the optimal working concentration for a novel or uncharacterized compound like this compound in a specific cellular context involves a systematic approach from broad range-finding to a precise dose-response analysis.
Caption: Workflow for determining the working concentration of this compound.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes how to perform a dose-response experiment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
2. Preparation of this compound Stock Solution
-
Due to the poor solubility of Indirubin, prepare a high-concentration stock solution in DMSO. For example, dissolve 1 mg of this compound in an appropriate volume of DMSO to make a 10 mM stock solution.
-
Warm the solution gently and vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
3. Cell Culture and Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
4. Compound Treatment
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium from your 10 mM stock.
-
For a final concentration range of 0.1 µM to 100 µM, you can prepare intermediate dilutions in culture medium.
-
Important: Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells that contain medium with the same final DMSO concentration as the treated wells.
-
Include "untreated control" wells with only fresh medium and "blank" wells with medium but no cells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
5. MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Relevant Signaling Pathways
(Z)-Indirubin primarily functions by inhibiting CDKs and GSK-3β. Understanding these pathways is crucial for interpreting experimental results.
1. Cyclin-Dependent Kinase (CDK) Pathway in Cell Cycle Regulation
Indirubin inhibits the activity of CDK-cyclin complexes, which are essential for the progression of the cell cycle, leading to cell cycle arrest, typically in the G1/S and G2/M phases.
Caption: Inhibition of the cell cycle by this compound via CDK targeting.
2. Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a constitutively active kinase involved in numerous signaling pathways, including the Wnt and PI3K/Akt pathways. Indirubin's inhibition of GSK-3β can impact processes like cell proliferation, apoptosis, and inflammation.
References
- 1. Z-Indirubin-D8 - Acanthus Research [acanthusresearch.com]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Indirubin Prior to LC-MS Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indirubin is a naturally occurring bioactive molecule found in various plant species and is a component of traditional Chinese medicines. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and sensitive quantification of indirubin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, but effective sample preparation is paramount to remove interfering substances and enrich the analyte of interest.
This document provides a detailed solid-phase extraction (SPE) protocol for the selective extraction of indirubin from plasma samples prior to LC-MS analysis. Due to indirubin's hydrophobic and neutral nature, a reversed-phase SPE mechanism is the most appropriate strategy.
Physicochemical Properties of Indirubin
A thorough understanding of the physicochemical properties of indirubin is essential for developing a robust SPE method.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 262.27 g/mol | [1] |
| Appearance | Red to reddish-violet powder | [1] |
| logP | 3.54 | |
| pKa | No detectable pKa in the range of pH 2-11 | |
| Solubility | Practically insoluble in water; soluble in organic solvents such as DMSO, chloroform, and methanol.[1] | [1] |
Based on its high hydrophobicity (logP > 3) and lack of ionizable groups in the typical pH range, a reversed-phase SPE sorbent is the ideal choice for retaining indirubin from an aqueous matrix like plasma while allowing polar interferences to be washed away.
Experimental Protocol: Solid-Phase Extraction of Indirubin from Plasma
This protocol is designed for a generic reversed-phase polymeric sorbent (e.g., Oasis HLB) or a silica-based C18 sorbent.
Materials:
-
SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
SPE vacuum manifold
-
Plasma containing indirubin
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for pH adjustment of the sample)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the internal standard solution and vortex to mix.
-
Dilute the plasma sample 1:1 (v/v) with water or a weak aqueous buffer (e.g., 2% formic acid in water). This reduces the viscosity of the sample and can improve binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol through the cartridge.
-
Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not allow the sorbent to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (approximately 420 µL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture to remove polar interferences. A solution of 5-10% methanol in water is typically effective.
-
Apply a vacuum to pass the wash solution through the cartridge.
-
Dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes. This step is crucial to remove any remaining aqueous solvent before elution with a strong organic solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute indirubin from the sorbent with 1 mL of methanol or acetonitrile.
-
Apply a gentle vacuum to slowly pass the elution solvent through the sorbent and collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte.
-
Transfer the sample to an autosampler vial for LC-MS analysis.
-
Quantitative Data Summary
| Analyte/Method | Matrix | Recovery (%) | RSD (%) |
| Indirubin Derivative (LLE) | Plasma | >87 | <10 |
| Indirubin Derivative (PPT with Acetonitrile) | Plasma | >92 | <8 |
| Expected Performance of Optimized SPE | Plasma | >85 | <15 |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solid-phase extraction of indirubin.
References
Troubleshooting & Optimization
Troubleshooting ion suppression for indirubin analysis
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the LC-MS/MS analysis of indirubin.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for indirubin analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, cell media) interfere with the ionization of the target analyte, in this case, indirubin.[1] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and lack of reproducibility in LC-MS/MS assays.[2]
Q2: What are the common signs of ion suppression in my indirubin analysis?
A2: Common indicators include low signal intensity for indirubin, poor reproducibility between sample preparations, non-linear calibration curves, and significant variability in the internal standard's signal across different samples. You might observe a stable signal for indirubin in a pure solvent but a drastically reduced signal when analyzing it in a biological matrix.
Q3: Which ionization technique is less susceptible to ion suppression for indirubin, ESI or APCI?
A3: While Electrospray Ionization (ESI) is widely used, it is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2] For less polar compounds like indirubin, APCI can be a better choice as it is less affected by matrix components, potentially leading to a more robust method.[1]
Q4: Can simply diluting my sample reduce ion suppression?
A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen their impact on indirubin's ionization. However, this also dilutes the indirubin itself, which may not be feasible if you are performing trace-level analysis and need high sensitivity.
Troubleshooting Guide: Resolving Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression during your indirubin analysis experiments.
Problem: Low or inconsistent indirubin signal in biological samples compared to standards in solvent.
Step 1: Confirm the Presence of Ion Suppression
Before modifying your method, it's crucial to confirm that ion suppression is the root cause. A post-column infusion experiment is the most direct way to visualize when and where suppression is occurring in your chromatogram.
-
How to proceed: Perform a post-column infusion experiment by continuously infusing a standard solution of indirubin into the MS source while injecting a blank, extracted matrix sample. A dip in the indirubin signal at its expected retention time confirms that co-eluting matrix components are causing suppression.
-
See Protocol: --INVALID-LINK--
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is injected into the LC-MS system.[2] The choice of sample preparation technique is critical.
-
Question: Which sample preparation method is best for my indirubin analysis?
-
Answer: The optimal method depends on your sample matrix and required sensitivity. For plasma or cell culture media, Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are common choices. A study developing a method for indirubin derivatives optimized both PPT and LLE for plasma and cell culture medium. Another study successfully used a pass-through SPE plate for indirubin analysis in rat plasma and reported no observable matrix effect.
-
-
Troubleshooting Scenarios:
-
If you are using Protein Precipitation (PPT): PPT is fast but often the least clean method, leaving phospholipids and other matrix components that are major causes of ion suppression. If you observe suppression with PPT, consider switching to LLE or SPE for a cleaner extract.
-
If you are using Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT. To optimize, experiment with different organic solvents. For indirubin derivatives, methyl tert-butyl ether has been used effectively. Ensure the pH of the aqueous phase is optimized to maximize the partitioning of indirubin into the organic layer.
-
If you are using Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing interferences. Use a reversed-phase (e.g., C18) or a specialized sorbent like the Oasis™ HLB or Ostro™ pass-through plates, which are designed to remove phospholipids.
-
Step 3: Modify Chromatographic Conditions
If optimizing sample preparation is not sufficient, adjusting the HPLC/UPLC parameters can help separate indirubin from the interfering matrix components.
-
Question: How can I change my chromatography to avoid suppression?
-
Answer: The goal is to shift the retention time of indirubin away from the "suppression zones" where matrix components elute.
-
Modify the Gradient: A shallower gradient can improve the separation between indirubin and co-eluting species.
-
Change the Column: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl) can alter selectivity. Using a narrower column (e.g., 2.1 mm ID) can also enhance sensitivity.
-
Adjust Mobile Phase: Adding a small percentage of a different organic solvent or changing the pH of the aqueous phase can modify retention times.
-
-
Step 4: Use a Suitable Internal Standard
An appropriate internal standard (IS) is crucial for accurate quantification, as it can compensate for signal variability caused by ion suppression.
-
Question: What makes a good internal standard for indirubin analysis?
-
Answer: The ideal IS is a stable isotope-labeled (SIL) version of indirubin (e.g., ¹³C- or ¹⁵N-labeled indirubin). A SIL-IS will have nearly identical chemical properties and chromatographic retention time, meaning it will experience the same degree of ion suppression as the analyte, allowing for accurate correction of the signal ratio. If a SIL-IS is not available, a structural analog that elutes very close to indirubin can be used.
-
Quantitative Data: Comparison of Sample Preparation Methods
The effectiveness of different sample preparation techniques can be evaluated by measuring the matrix effect (ME) and recovery. The matrix effect is calculated by comparing the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a neat solvent. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
| Sample Preparation Method | Matrix | Matrix Effect (% ME) | Recovery (%) | Key Considerations |
| Protein Precipitation (PPT) | Plasma | Often significant (<80%) | High (>80%) | Fast and simple, but typically results in the least clean extract and is prone to ion suppression from residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Plasma, Cell Media | Moderate to Low (85-100%) | Variable (70-95%) | Cleaner than PPT. Recovery and cleanliness depend heavily on the choice of extraction solvent and pH. |
| Pass-Through SPE (Ostro™) | Rat Plasma | No effect observed | ≥ 75.5% | Specifically designed to remove phospholipids. Offers a simple "pass-through" workflow and provides a very clean extract. |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Low (<15% suppression) | High & Consistent (>80%) | Generally provides the cleanest extracts and highest analyte concentration. Requires more method development but is highly effective. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Indirubin in Plasma
This protocol is a general procedure and should be optimized for your specific application.
-
Preparation: Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add your internal standard solution.
-
Precipitation: Add 150 µL of ice-cold acetonitrile (or a 9:1 acetonitrile:methanol mixture) to the plasma sample. This represents a 3:1 solvent-to-sample ratio.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Vortex to mix.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Indirubin in Cell Culture Media
This protocol is adapted from methods used for similar compounds and should be optimized.
-
Preparation: Aliquot 200 µL of cell culture media into a glass tube.
-
Spiking: Add your internal standard solution.
-
Extraction: Add 1 mL of an immiscible organic solvent such as methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to facilitate phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous layer or interfacial material.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition. Vortex to ensure the indirubin is fully dissolved.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Indirubin in Plasma
This protocol provides a general workflow for a reversed-phase SPE cartridge (e.g., C18 or HLB) and should be optimized.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. This helps in disrupting protein binding.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the indirubin and internal standard from the cartridge using 1 mL of a strong solvent like methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in 100 µL of the initial mobile phase.
-
Injection: Transfer to an autosampler vial for analysis.
Protocol 4: Post-Column Infusion for Ion Suppression Diagnosis
This protocol describes the setup to identify regions of ion suppression in your chromatogram.
-
Setup: Use a T-connector to merge the flow from the LC column with a continuous flow from a syringe pump before the stream enters the MS ion source.
-
Infusion Solution: Prepare a solution of indirubin in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).
-
Syringe Pump: Set the syringe pump to deliver the indirubin solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Blank Injection: Begin infusing the indirubin solution and allow the MS signal to stabilize. Inject a blank solvent sample (e.g., your initial mobile phase). This will establish your baseline signal.
-
Matrix Injection: Inject a blank, extracted biological matrix sample (prepared using your standard protocol but without the analyte or IS).
-
Data Analysis: Monitor the signal for the indirubin MRM transition. Any significant drop in the signal intensity during the chromatographic run indicates a region of ion suppression. Compare the retention time of these suppression zones with the retention time of indirubin in your actual analyses to determine if they overlap.
Visualizations
Caption: A decision tree for troubleshooting ion suppression in indirubin analysis.
Caption: The mechanism of electrospray ionization (ESI) suppression by matrix interferents.
References
Technical Support Center: Optimizing LC Gradient for Indirubin and (Z)-Indirubin-d8 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of indirubin and its deuterated internal standard, (Z)-Indirubin-d8.
Frequently Asked Questions (FAQs)
Q1: Why are my indirubin and this compound peaks co-eluting or poorly resolved?
A1: Co-elution of an analyte and its deuterated internal standard is a common challenge in LC-MS analysis. This phenomenon is often attributed to the "chromatographic isotope effect"[1][2]. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts[1][3][4]. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. While ideal for minimizing differential matrix effects, complete co-elution can make peak integration and quantification challenging if not properly managed.
Q2: What is the "chromatographic isotope effect" and how does it affect my separation?
A2: The chromatographic isotope effect refers to the difference in retention time between a compound and its isotopically labeled counterpart. In the context of separating indirubin and this compound, the substitution of hydrogen with deuterium atoms can lead to a slight decrease in retention time on a reversed-phase column. This is often referred to as an "inverse isotope effect". The magnitude of this effect can be influenced by several factors, including the number and position of the deuterium atoms, the mobile phase composition, the stationary phase chemistry, and the gradient profile.
Q3: Can I use a different internal standard to avoid this separation issue?
A3: While this compound is a suitable internal standard, alternatives like ¹³C-labeled indirubin could be considered. Stable isotope-labeled standards using ¹³C generally exhibit a smaller chromatographic isotope effect and are more likely to co-elute perfectly with the analyte. However, ¹³C-labeled standards are often more expensive and less readily available.
Troubleshooting Guide: Resolving Co-elution of Indirubin and this compound
This guide provides a systematic approach to optimize your LC gradient and achieve better separation between indirubin and this compound.
Initial Assessment
Before modifying your LC method, confirm the extent of the co-elution.
-
Peak Shape Analysis: Look for signs of peak fronting or tailing, which can indicate the presence of an unresolved shoulder.
-
Extracted Ion Chromatograms (EICs): Overlay the EICs for the m/z of indirubin and this compound to visualize the degree of separation.
Systematic Troubleshooting Workflow
If co-elution is confirmed, follow these steps, modifying one parameter at a time.
Caption: Troubleshooting workflow for optimizing indirubin and this compound separation.
1. Modify the Gradient Program
-
Steepen the Gradient: A steeper gradient can sometimes improve the separation of closely eluting compounds by narrowing the peak widths.
-
Shallow the Gradient: Conversely, a shallower gradient increases the interaction time with the stationary phase and may enhance the resolution between the two compounds.
2. Adjust Mobile Phase Composition
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions (e.g., π-π interactions) with the stationary phase.
-
Modify Additives: Small adjustments to the concentration of additives like formic acid can influence the ionization and retention of the analytes.
3. Evaluate Column Chemistry
-
Different Stationary Phases: If resolution is still not achieved, consider a column with a different stationary phase. For example, a phenyl-hexyl or biphenyl column may offer different selectivity for aromatic compounds like indirubin compared to a standard C18 column.
4. Check System Suitability
-
Extra-column Volume: Ensure that extra-column volume is minimized by using appropriate tubing and fittings, as excessive dead volume can lead to peak broadening and loss of resolution.
-
Column Health: A contaminated or old column can exhibit poor peak shape and reduced efficiency. If in doubt, replace the column with a new one.
Experimental Protocols
Optimized UPLC-MS/MS Method for Indirubin Quantification
This protocol is adapted from a validated method for the quantification of indirubin in rat plasma.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm with an in-line filter.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 2 |
| 0.5 - 2.0 | 2 → 100 |
| 2.0 - 2.5 | 100 |
| 2.5 - 2.6 | 100 → 2 |
| 2.6 - 4.0 | 2 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Indirubin: To be optimized based on instrument and specific compound.
-
This compound: To be optimized based on instrument and specific compound.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
Signaling Pathway
Indirubin is known to interact with multiple signaling pathways, including the Wnt/β-catenin and EGFR/SRC/PI3K pathways.
Caption: Simplified signaling pathways inhibited by indirubin.
References
Technical Support Center: (Z)-Indirubin-d8 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of (Z)-Indirubin-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this compound in their experiments.
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity of this compound can arise from various factors, from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving common issues.
| Symptom | Possible Cause | Troubleshooting Steps |
| No or Very Low Signal for this compound | 1. Incorrect Mass Spectrometer Settings: The instrument is not set to monitor the correct mass-to-charge ratio (m/z) for this compound. | - Verify the theoretical m/z of the protonated or deprotonated this compound. The molecular weight of non-deuterated (Z)-Indirubin is approximately 262.27 g/mol . For the d8 isotopologue, the molecular weight will be higher. Calculate the exact mass of this compound and set the mass spectrometer to monitor the corresponding [M+H]⁺ or [M-H]⁻ ion. |
| 2. Sample Degradation: this compound may be sensitive to light or temperature, leading to degradation before analysis. | - Prepare fresh samples and protect them from light by using amber vials. - Store stock solutions and samples at appropriate low temperatures (e.g., -20°C or -80°C). | |
| 3. Inefficient Ionization: The chosen ionization source or its parameters are not optimal for this compound. | - Optimize ion source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[1] - Evaluate both positive and negative electrospray ionization (ESI) modes. Indirubin and its derivatives have been successfully analyzed in both modes.[2][3] - Consider Atmospheric Pressure Chemical Ionization (APCI) as an alternative ionization technique, which has been shown to be effective for indirubin compounds.[4][5] | |
| Inconsistent or Poorly Reproducible Signal | 1. Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound. | - Perform a matrix effect evaluation experiment (see Experimental Protocols section). - Improve sample preparation to remove interfering matrix components using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - If sensitivity allows, dilute the sample to reduce the concentration of matrix components. - Utilize matrix-matched calibration standards. |
| 2. LC System Issues: Problems with the liquid chromatography system, such as leaks, column degradation, or inconsistent mobile phase composition, can lead to variable retention times and peak areas. | - Check the LC system for leaks. - Ensure the mobile phase is properly prepared and degassed. - Evaluate the performance of the analytical column. Poor peak shape or shifting retention times can indicate a failing column. | |
| 3. Contamination: Contamination in the LC-MS system can lead to background noise and signal suppression. | - Run blank injections (solvent only) to check for system contamination. - If contamination is present, flush the LC system and clean the mass spectrometer's ion source. | |
| Good Signal in Standards but Poor Signal in Samples | 1. Significant Matrix Effects: This is a strong indicator of ion suppression from the sample matrix. | - Implement the troubleshooting steps for matrix effects as described above. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, but severe suppression can still impact the signal. |
| 2. Inefficient Sample Extraction: The protocol for extracting this compound from the matrix may have low recovery. | - Optimize the sample preparation method. Perform recovery experiments by spiking a known amount of this compound into a blank matrix and comparing the signal to a standard in a clean solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for this compound?
A1: The molecular formula for (Z)-Indirubin is C₁₆H₁₀N₂O₂. The molecular weight is approximately 262.27 g/mol . For this compound, eight hydrogen atoms are replaced by deuterium. The exact mass will depend on which hydrogens are substituted. Assuming the most common substitutions, the monoisotopic mass of the neutral molecule will be approximately 270.32 g/mol . Therefore, you should look for the following ions:
-
Positive Ion Mode [M+H]⁺: ~271.33 m/z
-
Negative Ion Mode [M-H]⁻: ~269.31 m/z
It is crucial to calculate the exact mass based on the specific deuteration pattern of your standard.
Q2: Which ionization mode, positive or negative ESI, is better for this compound?
A2: Both positive and negative ESI modes have been successfully used for the analysis of indirubin and its derivatives. The optimal mode can be compound and matrix-dependent. It is recommended to test both modes during method development to determine which provides the best signal intensity and stability for your specific application.
Q3: What are the recommended starting ESI source parameters for optimization?
A3: While optimal parameters are instrument-dependent, you can start with the following and optimize from there:
-
Capillary Voltage: 3000-4000 V
-
Nebulizer Pressure: 30-50 psi
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 250-350 °C
A systematic optimization approach, such as a design of experiments (DoE), can be beneficial for finding the best conditions.
Q4: How can I confirm that matrix effects are causing low signal intensity?
A4: A post-extraction addition experiment can be performed. Analyze three sets of samples:
-
A neat solution of this compound in a clean solvent.
-
A blank matrix sample that has been extracted according to your protocol, with this compound spiked in after extraction.
-
Your actual sample containing this compound.
If the signal in set 2 is significantly lower than in set 1, it indicates ion suppression due to the matrix.
Experimental Protocols
Protocol 1: System Suitability Testing for this compound Analysis
Objective: To ensure the LC-MS system is performing adequately before analyzing experimental samples.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase composition.
-
Inject the standard solution multiple times (e.g., n=5) at the beginning of your analytical run.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be less than 15%.
-
Retention Time Reproducibility: The RSD of the retention time should be less than 2%.
-
Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.2.
-
-
If the system fails any of these criteria, perform maintenance (e.g., check for leaks, change solvents, clean the ion source) before proceeding with sample analysis.
Protocol 2: Method for Evaluating and Mitigating Matrix Effects
Objective: To quantify the extent of matrix effects and select a sample preparation method that minimizes them.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in a clean solvent at three different concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma from an untreated subject) using your chosen sample preparation method (e.g., protein precipitation, LLE, SPE). Spike the extracted blank matrix with the this compound standard at the same three concentration levels as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard at the three concentration levels before performing the extraction.
-
-
Analyze all samples using your LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the results:
-
An ME value close to 100% indicates minimal matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
A high and consistent RE is desirable.
-
-
If significant matrix effects are observed, optimize the sample preparation method to improve the removal of interfering components.
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in daqingye and banlangen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Indirubin Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with indirubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during chromatographic analysis.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: My indirubin peak is tailing.
Peak tailing, where the latter half of the peak is wider than the front, is a common issue in indirubin analysis, often due to the molecule's properties and its interaction with the stationary phase.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Indirubin can interact with active sites (residual silanols) on silica-based columns, causing tailing[1][2][3][4]. To mitigate this, use a highly deactivated or end-capped column[2]. Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of indirubin, it can lead to uneven ionization and asymmetrical peaks. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the column bed can cause peak tailing. First, try backflushing the column. If the problem persists, replace the guard column (if used). As a last resort, replace the analytical column. |
| Sample Overload | Injecting too much sample can saturate the column, leading to tailing. Dilute your sample or reduce the injection volume to see if the peak shape improves. |
| Solvent Mismatch | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase. |
Issue 2: My indirubin peak is fronting.
Peak fronting, where the front part of the peak is broader than the latter half, is often a sign of the column being overloaded.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | This is the most common cause of peak fronting. The stationary phase becomes saturated, and excess indirubin molecules travel through the column more quickly. Reduce the sample concentration or the injection volume. |
| Poor Sample Solubility | If indirubin is not fully dissolved in the sample solvent, it can lead to fronting. Ensure your sample is completely dissolved before injection. You may need to use a stronger organic solvent for initial dissolution, but then dilute with the mobile phase. Indirubin is known to have poor solubility in some common solvents. |
| Collapsed Column Bed | A sudden change in pressure or operating outside the column's recommended pH or temperature range can cause the column bed to collapse, resulting in fronting peaks. If you suspect this, the column will likely need to be replaced. |
| Incompatible Sample Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can cause fronting, especially for early-eluting peaks. Prepare your sample in the mobile phase or a weaker solvent if possible. |
Issue 3: My indirubin peak is split.
Split peaks can be frustrating and can arise from issues either before or during the separation process.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | If all peaks in your chromatogram are split, a common cause is a partially blocked inlet frit on your column. This blockage causes the sample to be introduced onto the column unevenly. Try backflushing the column to dislodge the blockage. If that doesn't work, the frit or the entire column may need replacement. |
| Column Void | A void at the head of the column can also cause split peaks for all analytes. This can happen over time due to the settling of the packing material. Replacing the column is the only solution. |
| Co-elution of Isomers | If only the indirubin peak is splitting, it might be due to the co-elution of a closely related compound or an isomer. Indirubin itself has isomers like indigo. Optimizing the mobile phase composition or changing the column chemistry could improve separation. |
| Sample Solvent Effects | Injecting the sample in a solvent that is much stronger than the mobile phase can sometimes cause peak splitting. Prepare your sample in the mobile phase. |
Experimental Protocols
Here are detailed methodologies for indirubin analysis based on established methods.
Protocol 1: Isocratic HPLC Method for Indirubin Quantification
This protocol is adapted from a method for the analysis of indigotin and indirubin.
-
Objective: To quantify indirubin using an isocratic reverse-phase HPLC method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Indirubin standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 75:25 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of indirubin in a suitable organic solvent like DMSO or dimethylformamide, where its solubility is approximately 1 mg/mL. Then, create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample containing indirubin in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Methanol:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 289 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the indirubin peak based on the retention time of the standard. Quantify the amount of indirubin in the sample using the calibration curve.
-
Protocol 2: Gradient HPLC Method for Indigoid Isomers
This protocol is suitable for separating indirubin from its isomer, indigo.
-
Objective: To separate and quantify indirubin and indigo using a gradient reverse-phase HPLC method.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid (or other suitable acidifier)
-
Indirubin and Indigo standards
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation: Prepare individual or mixed stock solutions of indirubin and indigo in a suitable solvent. Create dilutions for the calibration curve.
-
Sample Preparation: Extract the indigoid pigments from the sample matrix using an appropriate solvent. Filter the extract before injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution (specific gradient profile may need optimization, but a general approach is to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Column Temperature: 30°C (or as optimized)
-
-
Analysis: Inject the standards and sample. The retention times for indirubin and indigo are expected to be different, allowing for their separation and quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography? An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. This allows for accurate and reproducible quantification. Poor peak shapes like tailing, fronting, or splitting can compromise the quality of your data.
Q2: Why is my baseline noisy? A noisy baseline can be caused by several factors, including an unstable detector lamp, air bubbles in the system, or impurities in the mobile phase or system components. Ensure your mobile phase is properly degassed, use high-purity solvents, and check the detector lamp's performance.
Q3: How can I improve the resolution between indirubin and other components? To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to aqueous phase or change the type of organic solvent (e.g., methanol vs. acetonitrile).
-
Change the column: Use a column with a smaller particle size, a longer length, or a different stationary phase chemistry.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve separation, but it will increase the run time.
-
Modify the temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, which can alter selectivity.
Q4: What are some common mobile phases used for indirubin analysis? Commonly used mobile phases for indirubin in reverse-phase HPLC include mixtures of methanol and water or acetonitrile and water. Often, an acidifier like formic acid or acetic acid is added to the mobile phase to improve peak shape.
Q5: What is a good starting point for developing a new HPLC method for indirubin? A good starting point would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. You can start with a gradient elution to get an idea of the retention behavior of indirubin and then switch to an isocratic method for faster analysis if the separation is adequate.
Visualizations
Below are diagrams to help visualize troubleshooting workflows.
Caption: Troubleshooting workflow for poor peak shape in chromatography.
References
Addressing matrix effects in biological samples for indirubin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of indirubin in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of indirubin.
| Issue | Potential Cause | Recommended Solution |
| Low or No Indirubin Signal | Poor Extraction Recovery: Indirubin may not be efficiently extracted from the biological matrix. | - Optimize Sample Preparation: Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). A validated method for rat plasma utilized Waters Ostro™ pass-through sample preparation plates, achieving consistent recoveries of ≥ 75.5%[1]. - Check Solvent Polarity: Ensure the extraction solvent is appropriate for indirubin's chemical properties. |
| Analyte Degradation: Indirubin may be unstable under the experimental conditions. | - Stability Studies: Conduct stability tests in the biological matrix at various conditions (e.g., freeze/thaw cycles, room temperature, in autosampler). Indirubin has been shown to be stable in rat plasma for at least 3 freeze/thaw cycles, 3 hours at room temperature, and 96 hours in the autosampler at 10°C[1]. | |
| Poor Solubility: Indirubin is known for its poor water solubility, which can lead to precipitation during sample preparation or injection[2][3]. | - Solvent Optimization: Use organic solvents like DMSO and dimethylformamide to prepare stock solutions[4]. Ensure the final sample solvent is compatible with the mobile phase to prevent precipitation upon injection. - pH Adjustment: Investigate the effect of pH on indirubin's solubility and stability in your sample preparation workflow. | |
| High Signal Variability (Poor Precision) | Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement, leading to inconsistent results. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. While a commercial SIL-indirubin is not readily available, custom synthesis services can provide one. - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering substances. Phospholipid removal is a key consideration. - Chromatographic Separation: Optimize the LC method to separate indirubin from co-eluting matrix components. |
| Inconsistent Sample Preparation: Variability in the extraction procedure can lead to inconsistent recoveries. | - Automate Sample Preparation: If possible, use automated systems to improve consistency. - Standardize Procedures: Ensure all samples, calibrators, and quality controls are treated identically. | |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column or mobile phase. | - Column Conditioning: Ensure the column is properly equilibrated before each injection. - Mobile Phase Mismatch: The sample solvent should be of similar or weaker elution strength than the initial mobile phase. - Column Contamination: Use a guard column and perform regular column washes. |
| Analyte Overload: Injecting too much analyte can saturate the column. | - Dilute the Sample: If the concentration is high, dilute the sample extract before injection. | |
| Carryover | Adsorption of Indirubin: Indirubin may adsorb to components of the LC-MS system. | - Optimize Needle Wash: Use a strong solvent in the autosampler's wash routine. - Check for Contamination: Inject a blank solvent after a high concentration sample to assess carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying indirubin in biological samples?
A1: The primary challenge is mitigating matrix effects, which are alterations in the ionization of indirubin caused by co-eluting components from the biological sample. These effects can lead to inaccurate quantification. Additionally, indirubin's poor aqueous solubility can present challenges during sample preparation and analysis.
Q2: What is the best sample preparation method for indirubin quantification?
A2: The optimal method depends on the specific matrix and required sensitivity. Here is a comparison of common techniques:
| Method | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extract, leading to a higher potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT and can remove many interfering substances. | More labor-intensive than PPT and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | Offers the cleanest extracts, effectively removing matrix components and reducing matrix effects. Can also be used to concentrate the analyte. | Can be more expensive and requires method development to optimize the sorbent and elution conditions. |
A validated UPLC-MS/MS method for indirubin in rat plasma successfully used Waters Ostro™ pass-through sample preparation plates, a type of SPE, with recoveries of 75.5% or higher.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for indirubin commercially available?
A3: As of late 2025, a commercially available SIL-indirubin (e.g., deuterated or 13C-labeled) is not readily found in major supplier catalogs. However, several companies offer custom synthesis of stable isotope-labeled compounds, which is the recommended approach to obtain a SIL-IS for indirubin to ensure the most accurate and precise quantification.
Q4: Can I use a structural analog as an internal standard if a SIL-IS is not available?
A4: While a SIL-IS is the gold standard, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to indirubin during extraction and ionization to effectively compensate for variability. In one study, indirubin itself was used as an internal standard for the analysis of its derivatives.
Q5: What are some key signaling pathways indirubin is known to affect?
A5: Indirubin has been shown to modulate several important signaling pathways, making it a subject of interest in drug development. These include:
-
Wnt/β-catenin signaling pathway.
-
EGFR/SRC/PI3K signaling pathway.
-
NF-κB/MAPK signaling pathway.
-
PI3K/Akt signaling pathway.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the quantification of indirubin in rat plasma.
-
Sample Pre-treatment: To 50 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
SPE Cleanup: Load the supernatant onto a Waters Ostro™ pass-through sample preparation plate.
-
Collection: Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent compatible with the LC-MS/MS mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike indirubin and the internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike indirubin and the internal standard into the final extracts.
-
Set C (Pre-Spiked Matrix): Spike indirubin and the internal standard into the blank biological matrix before the extraction process.
-
-
Analyze all Samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
Visualizations
Caption: A typical experimental workflow for the quantification of indirubin in biological samples.
Caption: Decision tree for addressing matrix effects in indirubin bioanalysis.
Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition by indirubin.
References
Technical Support Center: Optimizing Ion Source Parameters for Deuterated Compounds
Welcome to the technical support center for optimizing mass spectrometry ion source parameters for the analysis of deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a slightly different retention time than the unlabeled analyte in reverse-phase LC-MS?
A1: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of a molecule, including its polarity.[1][2] Deuterated compounds are often slightly less polar, causing them to elute earlier in reverse-phase chromatography.[1][3] While this shift is often minimal, it can impact quantification if the analyte and internal standard peaks do not co-elute, potentially exposing them to different matrix effects.[4]
Q2: What is Hydrogen-Deuterium (H/D) back-exchange and how can I minimize it in the ion source?
A2: H/D back-exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as protic solvents. This can be particularly problematic for deuterium atoms on labile positions (e.g., attached to O, N, or S) and can be catalyzed by acidic or basic conditions or high temperatures. In the ion source, high temperatures can promote this exchange. To minimize back-exchange, it is crucial to use aprotic solvents when possible, control the pH of the mobile phase, and reduce ion source temperatures to the minimum required for efficient desolvation and ionization.
Q3: My signal intensity for the deuterated compound is unexpectedly low. What are the common causes?
A3: Low signal intensity can stem from several factors. First, verify the concentration and stability of your standard solution. Next, the ion source parameters may not be optimal for the deuterated analog. It's important to optimize parameters like spray voltage, nebulizer gas pressure, and drying gas temperature specifically for the deuterated compound, as the optimal settings may differ slightly from the unlabeled analyte. Inefficient ionization is a common culprit for poor signal.
Q4: I'm observing in-source fragmentation of my deuterated compound. How can I reduce it?
A4: In-source fragmentation, where the molecule breaks apart in the ion source, can be caused by excessive energy being applied. The primary parameter to adjust is the cone voltage (or fragmentor voltage). Gradually decrease this voltage to find a balance where the precursor ion is abundant and fragmentation is minimized. High source temperatures can also contribute to thermal degradation and fragmentation.
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues encountered during the analysis of deuterated compounds.
Issue 1: Poor Signal Stability and Reproducibility
Unstable or irreproducible signal for your deuterated internal standard can severely impact the accuracy of your quantitative results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor signal stability.
Issue 2: Chromatographic Peak Tailing or Splitting
Poor peak shape for the deuterated standard can complicate integration and affect accuracy.
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the concentration of the injected standard. 2. Ensure the injection volume is appropriate for the column dimensions. |
| Secondary Interactions | 1. Modify the mobile phase pH to ensure the analyte is in a single ionic state. 2. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| In-source Issues | 1. Suboptimal ion source parameters can sometimes manifest as poor peak shape. Re-optimize source settings. 2. Check for contaminants on the ion source optics. |
| Contaminated Guard/Analytical Column | 1. Flush the column with a strong solvent. 2. Replace the guard column or, if necessary, the analytical column. |
Issue 3: Evidence of H/D Back-Exchange
Observing a significant M-1 or M-2 peak in the mass spectrum of a deuterated standard can indicate the loss of deuterium.
Logical Diagram for Minimizing Back-Exchange
Caption: Key strategies to minimize H/D back-exchange.
Experimental Protocols
Protocol 1: Systematic Ion Source Parameter Optimization
This protocol describes a one-factor-at-a-time (OFAT) approach to optimize key electrospray ionization (ESI) source parameters.
Objective: To find the optimal ESI source parameters that maximize the signal intensity and stability for a specific deuterated compound.
Materials:
-
Calibrated mass spectrometer with an ESI source.
-
Syringe pump for direct infusion.
-
Solution of the deuterated compound at a typical concentration (e.g., 100 ng/mL) in a solvent mixture representative of the LC mobile phase.
Methodology:
-
Initial Setup: Begin with the instrument manufacturer's recommended default ESI source parameters.
-
Infusion: Infuse the deuterated compound solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
Spray Voltage Optimization: While monitoring the signal, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and record the value that provides the highest and most stable signal.
-
Nebulizer Gas Optimization: Set the spray voltage to its optimal value. Vary the nebulizer gas pressure/flow and record the setting that maximizes signal intensity.
-
Drying Gas Temperature Optimization: With the optimal spray voltage and nebulizer gas flow, begin to increase the drying gas temperature. Monitor the signal to find the temperature that provides efficient desolvation without causing thermal degradation of the compound.
-
Drying Gas Flow Optimization: Finally, optimize the drying gas flow rate to maximize sensitivity.
-
Verification: Confirm the optimized parameters by performing several replicate injections to ensure signal stability and reproducibility.
Protocol 2: Assessing In-Source H/D Exchange
Objective: To determine if significant hydrogen-deuterium back-exchange is occurring within the ion source.
Methodology:
-
Prepare Standard: Prepare a solution of the deuterated internal standard in a completely aprotic solvent system (e.g., 100% acetonitrile).
-
Direct Infusion Analysis: Infuse this solution directly into the mass spectrometer.
-
Acquire Mass Spectra: Acquire full scan mass spectra under two different source temperature conditions:
-
Condition A: The minimum drying gas temperature required to get a stable signal.
-
Condition B: A significantly higher temperature (e.g., 100-150°C above the minimum).
-
-
Data Analysis:
-
For each condition, examine the isotopic cluster of the deuterated compound.
-
Measure the relative intensity of the peak corresponding to the loss of one deuterium (M-1) compared to the main monoisotopic peak of the standard.
-
A significant increase in the relative abundance of the M-1 peak under the high-temperature condition suggests that in-source H/D exchange is occurring.
-
Quantitative Data Summary
The following table provides typical starting ranges and optimization goals for key ESI source parameters. Optimal values are compound-dependent and must be determined empirically.
| Parameter | Typical Range (Positive Ion) | Typical Range (Negative Ion) | Optimization Goal |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Achieve a stable spray at the lowest voltage possible to minimize in-source reactions. |
| Drying Gas Temp (°C) | 200 - 350 | 200 - 350 | Ensure efficient desolvation without causing thermal degradation or H/D back-exchange. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Maximize desolvation and sensitivity; excessively high flow can sometimes reduce signal. |
| Nebulizer Gas (psi) | 20 - 60 | 20 - 60 | Create a fine, stable aerosol for efficient ionization. |
| Cone/Fragmentor Voltage (V) | 20 - 150 | 20 - 150 | Maximize precursor ion intensity while minimizing unwanted in-source fragmentation. |
References
Technical Support Center: LC-MS Analysis of Indirubin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common contamination challenges during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of indirubin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in LC-MS analysis of indirubin?
A1: Contamination in LC-MS analysis can originate from various sources, impacting the accuracy and reproducibility of your results. For indirubin analysis, potential sources include:
-
Solvents and Reagents: Impurities in solvents like acetonitrile, methanol, and water, as well as additives like formic acid or ammonium acetate, can introduce background noise and interfering peaks. Always use high-purity, LC-MS grade solvents and reagents.[1][2][3]
-
Sample Preparation: The extraction process itself can introduce contaminants. Common sources include plasticizers (e.g., phthalates) leaching from plastic tubes and pipette tips, as well as endogenous matrix components from biological samples (e.g., plasma, cell lysates) that are not fully removed.[4][5]
-
Chromatography System: Contamination can arise from the LC system itself. This includes "ghost peaks" from the late elution of strongly retained compounds from previous injections, carryover from the autosampler, and leachates from tubing and fittings.
-
Laboratory Environment: The laboratory air can contain volatile organic compounds, and dust particles can settle into open solvent bottles or sample vials.
Q2: I am observing unexpected peaks (ghost peaks) in my chromatogram when analyzing indirubin. What could be the cause and how can I resolve it?
A2: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. The potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Carryover from Previous Injection | - Inject a blank solvent run after a high-concentration sample to see if the peak reappears. - Optimize the needle wash procedure in the autosampler settings, using a strong solvent to clean the needle and injection port between runs. - If carryover persists, consider injector maintenance. |
| Contaminated Mobile Phase | - Prepare fresh mobile phase using high-purity solvents and additives. - Filter the mobile phase through a 0.22 µm filter before use. - Sonicate the mobile phase to remove dissolved gases. |
| Late Elution of Compounds | - Extend the gradient run time to ensure all compounds from the previous injection have eluted. - Implement a high-organic wash step at the end of each run to flush the column. |
| System Contamination | - Systematically isolate and clean components of the LC system (e.g., tubing, fittings, column) to identify the source. |
Q3: My indirubin signal intensity is inconsistent and lower than expected, especially in biological samples. What could be causing this?
A3: Inconsistent and reduced signal intensity, particularly in complex matrices, is often due to a phenomenon known as ion suppression .
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte (indirubin) in the mass spectrometer's ion source, leading to a decreased signal.
To address ion suppression:
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic method to separate indirubin from the co-eluting matrix components. This can be achieved by modifying the gradient profile, changing the column chemistry, or using a longer column.
-
Dilute the Sample: If the indirubin concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.
-
Use an Internal Standard: Employing a stable isotope-labeled internal standard for indirubin can help to compensate for signal variability caused by ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common contamination issues in indirubin LC-MS analysis.
Problem 1: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Steps |
| Contaminated solvents or reagents | - Prepare fresh mobile phases with LC-MS grade solvents and additives. - Test each mobile phase component individually by infusing it directly into the mass spectrometer. |
| Microbial growth in aqueous mobile phase | - Prepare fresh aqueous mobile phase daily. - Add a small percentage of organic solvent (e.g., 5-10% methanol or acetonitrile) to the aqueous mobile phase to inhibit growth if the method allows. |
| Contaminated LC system | - Flush the entire LC system with a strong solvent wash (e.g., isopropanol, or a sequence of solvents of varying polarity). |
Problem 2: Poor Peak Shape (Tailing or Fronting) for Indirubin
| Possible Cause | Troubleshooting Steps |
| Column contamination or degradation | - Flush the column with a strong solvent. If the peak shape does not improve, the column may be contaminated or degraded and require replacement. |
| Inappropriate mobile phase pH | - Ensure the mobile phase pH is appropriate for the column type and for maintaining indirubin in a single ionic state. |
| Secondary interactions with the stationary phase | - Consider a different column chemistry or mobile phase additives to minimize secondary interactions. |
Quantitative Impact of Contamination
Contaminants can significantly impact the quantitative analysis of indirubin, primarily through ion suppression. The extent of this effect depends on the nature and concentration of the interfering substance. While specific data for indirubin is limited, the following table provides a representative illustration of how common matrix components can suppress the signal of a target analyte.
| Contaminant Type | Typical Concentration Range in Sample | Potential Impact on Analyte Signal |
| Phospholipids (from plasma/serum) | High | Significant suppression (can be >50%) |
| Salts (from buffers) | Varies | Moderate to significant suppression |
| Detergents (from cell lysis buffers) | Low to moderate | Can cause significant suppression and adduct formation |
| Plasticizers (from labware) | Low | Generally low suppression, but can be problematic at trace analyte levels |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of Indirubin in Cell Culture Media
This protocol is a composite based on established methods for the analysis of indirubin and its derivatives.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of cell culture medium, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled indirubin or a structurally similar compound).
-
Add 300 µL of ethyl acetate to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Indirubin: m/z 263 -> [Fragment ion] (To be optimized based on instrument) Internal Standard: To be determined based on the standard used |
| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways involving indirubin and a typical experimental workflow for its LC-MS analysis.
Caption: A typical workflow for the LC-MS analysis of indirubin.
Caption: Indirubin's role in the Wnt/β-catenin signaling pathway.
Caption: Indirubin's inhibitory effect on the TGF-β signaling pathway.
Caption: Indirubin's role in activating PKA and p38 MAPK signaling.
References
How to address adduct formation of (Z)-Indirubin-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing adduct formation when working with (Z)-Indirubin-d8 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in the mass spectrum of my this compound standard. What are these additional signals?
A1: The unexpected peaks you are observing are likely adduct ions. Adduct ions are formed when your analyte molecule, this compound, associates with other ions present in the electrospray ionization (ESI) source.[1][2][3] These ions can originate from your sample matrix, solvents, glassware, or instrument tubing. Common adducts include those formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[4][5]
Q2: Why is my this compound forming adducts?
A2: Adduct formation is a common phenomenon in ESI-MS. The this compound molecule contains several polar functional groups, including carbonyl and amine groups, which can readily interact with cations like sodium and potassium. This interaction leads to the formation of stable adduct ions that are detected by the mass spectrometer.
Q3: Can adduct formation affect my experimental results?
A3: Yes, adduct formation can significantly impact your results. It can lead to a decrease in the signal intensity of your primary ion of interest (e.g., [M+H]⁺), which can affect the sensitivity and accuracy of your quantitation. The presence of multiple adduct peaks can also complicate data interpretation and spectral analysis.
Q4: Are there any common sources of contamination that lead to adduct formation?
A4: Yes, several common laboratory materials and reagents can introduce ions that form adducts. These include:
-
Glassware: Sodium and potassium ions can leach from glass surfaces.
-
Solvents and Reagents: Mobile phase modifiers, buffers, and even high-purity solvents can contain trace amounts of salts.
-
Sample Matrix: Biological samples inherently contain high concentrations of salts.
-
Personal Contact: Handling of solvents and vials can introduce sodium and potassium from skin contact.
Troubleshooting Guide: Adduct Formation of this compound
This guide provides a systematic approach to troubleshooting and mitigating adduct formation during the analysis of this compound by LC-MS.
Problem: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts observed in the mass spectrum.
Step 1: Identify the Source of Cation Contamination.
-
Question: Have you recently changed your solvent or reagent batches?
-
Action: Test a fresh batch of high-purity, LC-MS grade solvents and reagents.
-
-
Question: Are you using glass or plastic containers for your mobile phase and sample preparation?
-
Action: Switch to polypropylene or other suitable plastic containers to minimize leaching of ions from glassware.
-
Step 2: Optimize Mobile Phase Composition.
-
Question: Does your mobile phase contain a proton source?
-
Action: The addition of a small amount of a volatile acid, such as formic acid (typically 0.1%), to the mobile phase can increase the availability of protons ([H]⁺). This promotes the formation of the desired protonated molecule ([M+H]⁺) and suppresses the formation of metal adducts.
-
-
Question: Have you tried adding a competitive binding agent?
-
Action: In some cases, adding a low concentration of ammonium acetate or ammonium formate to the mobile phase can help to form ammonium adducts ([M+NH₄]⁺) preferentially, which can sometimes be more easily fragmented or can consolidate the signal into a single adduct type.
-
Step 3: System Cleaning and Maintenance.
-
Question: When was the last time the LC system and mass spectrometer ion source were cleaned?
-
Action: Thoroughly flush the entire LC system with a cleaning solution (e.g., a mixture of isopropanol, acetonitrile, and water) to remove any salt buildup. Clean the ion source components according to the manufacturer's recommendations.
-
The following diagram illustrates the troubleshooting workflow for addressing adduct formation:
Caption: Troubleshooting workflow for adduct formation of this compound.
Data Presentation
The following table summarizes common adducts observed in positive ion electrospray mass spectrometry, their corresponding mass shifts, and recommended mitigation strategies.
| Adduct Ion | Mass Shift (Da) | Common Sources | Recommended Mitigation Strategies |
| [M+Na]⁺ | +22.9898 | Glassware, mobile phase, sample matrix | Use plasticware, add 0.1% formic acid to the mobile phase, use high-purity solvents. |
| [M+K]⁺ | +38.9637 | Glassware, mobile phase, sample matrix | Use plasticware, add 0.1% formic acid to the mobile phase, use high-purity solvents. |
| [M+NH₄]⁺ | +18.0344 | Mobile phase additives (ammonium acetate/formate) | Can be intentionally formed to consolidate signal; control by adjusting the concentration of the ammonium salt. |
| [M+CH₃OH+H]⁺ | +33.0335 | Methanol in the mobile phase | Reduce methanol concentration if possible, or increase cone voltage to promote in-source fragmentation of the adduct. |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile in the mobile phase | Reduce acetonitrile concentration if possible, or increase cone voltage. |
Experimental Protocols
Protocol: Mitigation of Sodium and Potassium Adducts in LC-MS Analysis of this compound
Objective: To reduce the formation of sodium and potassium adducts of this compound and enhance the signal of the protonated molecule ([M+H]⁺).
Materials:
-
This compound standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid
-
Polypropylene vials and solvent bottles
-
Calibrated pipettes and tips
Methodology:
-
System Preparation:
-
Thoroughly flush the LC system with a 50:50 mixture of LC-MS grade ACN and water for at least 30 minutes to remove any residual salts.
-
Clean the mass spectrometer's ion source according to the manufacturer's guidelines.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: In a clean polypropylene bottle, prepare LC-MS grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: In a clean polypropylene bottle, prepare LC-MS grade ACN with 0.1% (v/v) formic acid.
-
Sonicate both mobile phases for 10 minutes to degas.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) in polypropylene vials.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared this compound sample.
-
Acquire data in positive ion mode, scanning a mass range that includes the expected m/z for [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
-
Data Analysis:
-
Examine the mass spectrum for the relative intensities of the protonated molecule and the sodium and potassium adducts.
-
Compare the results to previous analyses performed without the optimized mobile phase and cleaned system to evaluate the effectiveness of the protocol.
-
The following diagram illustrates the experimental workflow for mitigating adduct formation:
Caption: Experimental workflow for adduct mitigation.
References
Validation & Comparative
Navigating Bioanalytical Method Validation for Indirubin: A Comparative Guide Using (Z)-Indirubin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of bioanalytical method validation for the quantification of indirubin, a promising therapeutic agent, utilizing (Z)-Indirubin-d8 as an internal standard. The content herein is designed to assist researchers in developing and validating robust analytical methods compliant with regulatory expectations.
Indirubin, a natural bis-indole alkaloid, has garnered significant interest for its anti-inflammatory and anti-cancer properties. Accurate quantification of indirubin in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide will delve into the critical aspects of method validation, drawing comparisons with established techniques and providing detailed experimental protocols.
Comparative Analysis of Bioanalytical Methods for Indirubin
The selection of an appropriate analytical technique is crucial for the reliable quantification of indirubin. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for their high sensitivity and selectivity.[1][2]
Table 1: Comparison of Analytical Methods for Indirubin Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. |
| Sensitivity | Lower (typically in the µg/mL range). | Higher (can reach pg/mL to ng/mL levels).[3][4] |
| Selectivity | Prone to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to monitoring of specific mass transitions for indirubin and its internal standard. |
| Internal Standard | Typically a structurally similar compound with a distinct retention time. | A stable isotope-labeled internal standard like this compound is ideal to compensate for matrix effects and extraction variability. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components, requiring careful optimization of sample preparation. |
| Run Time | Generally longer. | Can be significantly shorter, especially with UPLC systems. |
| Cost | Lower initial investment and operational cost. | Higher initial investment and maintenance costs. |
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry. A SIL-IS has the same physicochemical properties as the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for any analyte loss during sample processing and for matrix-induced ionization variability.
Bioanalytical Method Validation: Key Parameters and Acceptance Criteria
Validation of a bioanalytical method ensures its reliability for its intended purpose. The validation process should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] While there are some minor differences between these guidelines, the core validation parameters remain consistent.
Table 2: Summary of Key Bioanalytical Method Validation Parameters
| Validation Parameter | Purpose | Typical Acceptance Criteria (LC-MS/MS) |
| Selectivity & Specificity | To ensure that the method can differentiate and quantify the analyte from endogenous components and other potential interferences in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), both should be within ±20%. |
| Recovery | To assess the efficiency of the extraction procedure by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | While not always a mandatory parameter with a strict acceptance criterion in all guidelines, recovery should be consistent, precise, and reproducible. A recovery of ≥75.5% has been reported for indirubin. |
| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard. | The coefficient of variation (CV%) of the matrix factor (analyte peak response in the presence of matrix / analyte peak response in neat solution) at low and high concentrations should be ≤15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of indirubin and this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the indirubin stock solution with a mixture of organic solvent and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration to be used as the internal standard spiking solution.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma or serum samples (blank, calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of indirubin from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor to product ion transitions for indirubin and this compound need to be determined by direct infusion.
Visualizing Workflows and Pathways
Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
Indirubin's Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Indirubin and its derivatives are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This inhibitory action is a primary mechanism behind its anti-proliferative and anti-cancer effects.
Caption: Indirubin inhibits CDK/Cyclin complexes, thereby halting cell cycle progression.
This guide provides a foundational understanding for the bioanalytical method validation of indirubin assays. It is imperative for researchers to adhere to the specific requirements of the relevant regulatory authorities and to conduct thorough in-lab validation to ensure the generation of high-quality, reliable data for their research and development programs.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and full validation of an UPLC-MS/MS method for the quantification of the plant-derived alkaloid indirubin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unite.it [elearning.unite.it]
A Comparative Guide to Indirubin Quantification: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of indirubin, a biologically active molecule with potential therapeutic applications. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on linearity, accuracy, and precision, with supporting experimental data.
Data Summary: Method Performance
The following tables summarize the key performance parameters for indirubin quantification using HPLC-UV and LC-MS/MS methods.
Table 1: Linearity of Indirubin Quantification Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | 3.875 - 23.25 µg/mL | > 0.999 | [1] |
| HPLC-UV | 1.6 - 14.4 µg/mL | > 0.999 | [2] |
| LC-APCI-MS | 100 - 1500 ng/mL | > 0.996 | [3] |
| UPLC-MS/MS | 5.00 - 500 ng/mL | Not explicitly stated, quadratic regression with 1/X weighting | [4] |
| LC-MS/MS | 1 - 500 nM | ≥ 0.99 | [5] |
Table 2: Accuracy and Precision of Indirubin Quantification Methods
| Method | Analyte Concentration | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-UV | Not specified | 96.9% | 3.5% | |
| HPLC-UV | Not specified | > 95% | < 5% | |
| LC-APCI-MS | Not specified | > 86.6% | ≤ 9.5% | |
| UPLC-MS/MS | 90.0 and 2400 ng/mL | Within ±15% of nominal values | Within ±15% of nominal values | |
| LC-MS/MS | 0.67 - 333 nM | Within ±15% of nominal values | Within ±15% of nominal values |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
HPLC-UV Method
This method is suitable for the quantification of indirubin in herbal materials and formulations.
-
Sample Preparation:
-
Accurately weigh the powdered sample.
-
Extract with a suitable solvent (e.g., chloroform, methanol) using ultrasonication.
-
Filter the extract through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water in a ratio of 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of indirubin in biological matrices such as plasma.
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (e.g., a structural analog of indirubin).
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column with a smaller particle size for better resolution (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents, typically water with an additive like formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Visualizations
Indirubin's Impact on Cellular Signaling
Indirubin is known to modulate several key signaling pathways involved in cell proliferation and inflammation. One of its primary mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β).
Caption: Indirubin inhibits CDKs and GSK-3β, leading to cell cycle arrest and suppression of inflammation.
General Workflow for Indirubin Quantification
The following diagram illustrates a typical workflow for the quantification of indirubin from a sample matrix.
Caption: A generalized workflow for the quantification of indirubin from sample collection to final reporting.
Conclusion
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of indirubin. The choice between the two often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS offers superior sensitivity and is the preferred method for bioanalytical applications where indirubin concentrations are expected to be low. HPLC-UV is a cost-effective and reliable alternative for the analysis of less complex samples, such as herbal extracts and pharmaceutical formulations. The validation parameters presented in this guide demonstrate that both techniques can provide accurate and precise results when properly optimized and validated.
References
- 1. [Determination of indirubin and indigo in Baphicacanthus cusia (Nees) Bremek by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Why (Z)-Indirubin-d8 Surpasses Structural Analogs as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of (Z)-Indirubin, the choice of an appropriate internal standard (IS) is a critical decision. This guide provides an objective comparison of the performance of (Z)-Indirubin-d8, a deuterated internal standard, against that of a structural analog internal standard. The evidence overwhelmingly supports the use of this compound for robust and reliable bioanalytical data.
In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, an internal standard is indispensable for correcting for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. While both deuterated and structural analog internal standards are employed, their ability to compensate for these variables differs significantly.
Performance Comparison: this compound vs. a Structural Analog IS
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. This is because their physical and chemical properties are nearly identical to the analyte of interest, (Z)-Indirubin. In contrast, a structural analog, while similar, will inevitably have differences in properties such as polarity, ionization efficiency, and fragmentation patterns. These differences can lead to disparate behavior during analysis, compromising data quality.
A suitable structural analog for (Z)-Indirubin could be a related indirubin derivative, for instance, Indirubin-3'-monoxime, which has been used in bioanalytical methods involving indirubins. The following table summarizes the expected performance differences between this compound and a hypothetical, yet representative, structural analog IS based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Indirubin-3'-monoxime) | Advantage of this compound |
| Chromatographic Co-elution | Nearly identical retention time to (Z)-Indirubin. | Different retention time, may not fully compensate for matrix effects at the analyte's retention time. | Experiences the same matrix effects as the analyte, leading to more accurate correction. |
| Matrix Effect Compensation | High | Moderate to Low | Superior ability to normalize for ion suppression or enhancement, resulting in higher accuracy and precision. |
| Extraction Recovery | Identical to (Z)-Indirubin. | May differ from (Z)-Indirubin due to structural differences. | Ensures that any loss of analyte during sample preparation is accurately accounted for. |
| Ionization Efficiency | Nearly identical to (Z)-Indirubin. | Different from (Z)-Indirubin. | Provides more consistent and reliable normalization of the analyte signal. |
| Precision (%CV) | Typically <15% | May be >15%, especially in complex matrices. | Leads to more reproducible and reliable quantitative results. |
| Accuracy (%Bias) | Typically within ±15% | May exhibit significant bias due to differential matrix effects and recovery. | Provides data that is closer to the true value. |
Experimental Protocols
To illustrate the practical application of this compound as an internal standard, a typical experimental protocol for the quantification of (Z)-Indirubin in a biological matrix like human plasma is provided below. This protocol is a composite based on standard bioanalytical methodologies.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to each sample, calibration standard, and quality control sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
(Z)-Indirubin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined during method development).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined during method development, typically +8 Da shift from the analyte).
-
Visualizing the Advantage and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the superiority of a deuterated internal standard, a typical experimental workflow, and a relevant signaling pathway for Indirubin.
A Comparative Guide to C13 vs. Deuterium-Labeled Internal Standards for Indirubin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of indirubin, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), is critical for its development as a therapeutic agent. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving high accuracy and precision. This guide provides an objective comparison between carbon-13 (C13) and deuterium (D or 2H) labeled internal standards for the quantification of indirubin, supported by general principles of bioanalysis.
Executive Summary
C13-labeled internal standards are considered superior for most LC-MS/MS applications due to their chemical and physical similarity to the analyte, which ensures co-elution and minimizes isotope effects. Deuterium-labeled standards, while more common due to lower synthesis costs, can exhibit chromatographic separation from the analyte and are susceptible to back-exchange, potentially compromising data quality. For the robust and reliable quantification of indirubin, particularly in regulated bioanalysis, the use of a C13-labeled internal standard is highly recommended.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of C13- and deuterium-labeled internal standards for indirubin analysis based on general principles of isotope dilution mass spectrometry.
| Feature | C13-Labeled Indirubin | Deuterium-Labeled Indirubin | Rationale |
| Chromatographic Co-elution with Indirubin | Excellent (Identical retention time) | Variable (May exhibit retention time shift) | The larger mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to chromatographic separation from the unlabeled analyte. C13 has a smaller relative mass difference with C12, resulting in negligible chromatographic effects. |
| Isotope Effect | Negligible | Potential for primary and secondary isotope effects | Deuterium substitution can alter bond energies, potentially affecting fragmentation patterns in the mass spectrometer and enzymatic stability. This is less pronounced with C13 labeling. |
| Label Stability | High (No risk of back-exchange) | Moderate (Risk of H/D back-exchange) | Deuterium atoms, especially those on heteroatoms or activated carbon positions, can exchange with protons in the solvent or matrix, leading to a loss of the isotopic label. C13 labels are incorporated into the carbon skeleton and are not exchangeable. |
| Compensation for Matrix Effects | Excellent | Good to Variable | Co-elution is crucial for effective compensation of matrix-induced ion suppression or enhancement. Any chromatographic separation between the analyte and the deuterium-labeled standard can lead to differential matrix effects and inaccurate quantification. |
| Commercial Availability & Cost | Generally lower availability and higher cost | More commonly available and generally less expensive | The synthetic routes for introducing deuterium are often simpler and more cost-effective than those for C13 incorporation. |
Experimental Protocols
While a specific protocol for indirubin using a C13-labeled internal standard is not available in the literature, a typical experimental workflow for the quantification of indirubin in a biological matrix like human plasma is presented below. This protocol can be adapted for use with either a C13- or deuterium-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either C13- or D-labeled indirubin in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Indirubin: Precursor ion > product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > product ion (specific m/z values corresponding to the labeled standard to be optimized).
-
Mandatory Visualizations
Indirubin Signaling Pathway
Indirubin exerts its biological effects primarily by inhibiting key kinases involved in cell cycle progression and signaling pathways implicated in cancer and other diseases. The following diagram illustrates the inhibitory action of indirubin on Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), and its downstream effects on the Src/STAT3 signaling pathway.
A Comparative Guide to LC-MS/MS Methods for Indirubin Quantification
This guide provides a detailed comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of indirubin, a biologically active molecule with potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or quality control studies of indirubin.
Introduction to Indirubin and its Analysis
Indirubin is the active component of Danggui Longhui Wan, a traditional Chinese medicine preparation, and has demonstrated anticancer properties, particularly in the context of chronic leukemia.[1] Its therapeutic potential stems from its ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key enzymes in cell cycle regulation and signaling pathways. The need for reliable quantification of indirubin in biological matrices is crucial for preclinical and clinical studies. LC-MS/MS has emerged as the preferred bioanalytical technique due to its high sensitivity, specificity, and versatility.[2]
This guide will compare and detail the experimental protocols of two distinct, validated LC-MS/MS methods for indirubin quantification, providing a basis for methodological selection and cross-validation considerations.
Experimental Protocols and Methodologies
A critical aspect of any bioanalytical method is the detailed experimental protocol. The following sections outline the methodologies employed in two validated LC-MS/MS assays for indirubin.
Method 1: UPLC-MS/MS for Indirubin in Rat Plasma
A robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of indirubin in rat plasma has been developed and fully validated.[3][4]
Sample Preparation:
Indirubin was extracted from 100 µL of lithium heparinized rat plasma using Waters Ostro™ pass-through sample preparation plates.[3] The dried extract was reconstituted in 200 µL of an injection solvent (65% solvent A + 35% solvent B) and mixed for 45 minutes before injection.
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Not specified in the provided abstracts.
-
Mobile Phase: A gradient elution was likely used, with the injection solvent composed of two different solvents (A and B).
-
Flow Rate: Not specified in the provided abstracts.
-
Injection Volume: 20 µL (full loop mode)
Mass Spectrometric Conditions:
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific transitions for indirubin and the internal standard.
-
Ionization Mode: Not specified in the provided abstracts, but likely Electrospray Ionization (ESI) given the nature of the analyte.
Method 2: LC-MS/MS for Indirubin and its Analogs in Plasma and Cell Culture Medium
A sensitive LC-MS/MS method was developed for the simultaneous measurement of two thia-analogous indirubin N-glycosides and indirubin-3′-monoxime, using indirubin as an internal standard. This method was validated in accordance with U.S. Food and Drug Administration (FDA) guidance.
Sample Preparation:
Optimized sample preparation involved either protein precipitation for human plasma samples or liquid-liquid extraction for both plasma and cell culture medium.
Chromatographic Conditions:
-
System: LC-MS/MS
-
Column: Not specified in the provided abstracts.
-
Mobile Phase: Not specified in the provided abstracts.
-
Flow Rate: Not specified in the provided abstracts.
-
Injection Volume: Not specified in the provided abstracts.
Mass Spectrometric Conditions:
-
Detection: Tandem mass spectrometry (MS/MS) was used for quantification, determining the peak area ratios of the analytes to the internal standard (indirubin).
-
Ionization Mode: Not specified in the provided abstracts.
Quantitative Method Validation Parameters
The performance of a bioanalytical method is assessed through a rigorous validation process. The following tables summarize the key validation parameters for the two compared LC-MS/MS methods for indirubin.
Table 1: Method Validation Summary for UPLC-MS/MS in Rat Plasma
| Validation Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Calibration Curve Model | Least-square quadratic regression with a 1/X weighting factor |
| Recovery | ≥ 75.5% (consistent for indirubin and Internal Standard) |
| Stability | |
| Freeze/Thaw Cycles | Stable for at least 3 cycles |
| Room Temperature | Stable for 3 hours |
| Autosampler (10°C) | Stable for 96 hours |
| Long-term (-65°C) | Stable for 84 days |
Table 2: Method Validation Summary for LC-MS/MS in Plasma and Cell Culture Medium
| Validation Parameter | Result |
| Linearity Range | |
| Precipitated Plasma Samples | 0.67 to 333 nM |
| Extracted Plasma Samples | 1 to 500 nM |
| Calibration Curve Model | Simple linear regression with a 1/x weighting factor |
| Coefficient of Determination (r²) | ≥ 0.99 |
| Evaluated Parameters | |
| Selectivity | Evaluated |
| Sensitivity | Evaluated |
| Matrix Effect | Evaluated |
| Recovery | Evaluated |
| Carryover | Evaluated |
| Accuracy | Evaluated |
| Precision | Evaluated |
| Stability | Evaluated |
Experimental and Signaling Pathway Diagrams
Visual representations of the experimental workflow and the biological context of indirubin are provided below using Graphviz.
References
- 1. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Development and full validation of an UPLC-MS/MS method for the quantification of the plant-derived alkaloid indirubin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Limit of Quantification (LOQ) for Indirubin: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive method for the quantification of indirubin is critical for pharmacokinetic studies, quality control of herbal preparations, and drug discovery. This guide provides a comparative overview of different analytical techniques for determining the limit of quantification (LOQ) of indirubin, supported by experimental data and detailed methodologies.
The choice of an analytical method for indirubin quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. This guide focuses on three commonly employed techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparison of Indirubin Limit of Quantification (LOQ)
The following table summarizes the reported LOQ values for indirubin using different analytical methods. It is important to note that the LOQ is highly dependent on the specific instrumentation, method parameters, and the sample matrix.
| Analytical Method | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| UPLC-MS/MS | 5.00 ng/mL | Rat Plasma | [1] |
| LC/ESI-MS/MS | 0.04 ng (absolute) | Not specified | [2] |
| HPLC-UV | ~1.6 µg/mL (1600 ng/mL) | Chloroform extract of indigo naturalis | [3] |
| UV-Vis Spectroscopy | Not explicitly reported in validated studies | Various solvents |
Note: The LOQ for the LC/ESI-MS/MS method is reported as an absolute amount injected, which would translate to a low ng/mL or sub-ng/mL concentration depending on the injection volume. The LOQ for the HPLC-UV method is estimated from the lower end of the reported linear range. A validated LOQ for indirubin using UV-Vis spectroscopy alone has not been prominently reported in the reviewed literature, suggesting it is less commonly used for trace-level quantification.
Experimental Protocols
Detailed methodologies for the quantification of indirubin using UPLC-MS/MS and HPLC-UV are provided below.
UPLC-MS/MS Method for Indirubin in Rat Plasma
This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of indirubin are expected.
Sample Preparation:
-
To 50 µL of rat plasma, add an internal standard solution.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: A system equipped with a binary solvent manager and a sample manager.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.6 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the optimal response for indirubin.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for indirubin and the internal standard to ensure high selectivity and sensitivity.
HPLC-UV Method for Indirubin Quantification
This method is more widely available and cost-effective than LC-MS/MS, making it suitable for the analysis of indirubin in herbal extracts and formulations where concentrations are expected to be higher.
Sample Preparation:
-
Disperse a known amount of the powdered sample (e.g., Indigo Naturalis) in a suitable solvent like N,N-Dimethylformamide (DMF)[1].
-
Sonicate the mixture for a sufficient time (e.g., 30 minutes) to ensure complete extraction of indirubin[1].
-
Allow the solution to cool to room temperature and then adjust the final volume with the same solvent.
-
Filter the sample solution through a suitable membrane filter (e.g., 0.45 µm) before injection into the HPLC system.
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, and a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical mobile phase could be a mixture of acetonitrile and water (55:45 v/v).
-
Flow Rate: A standard flow rate of 1.0 mL/min is often employed.
-
Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength of indirubin, which is around 290 nm or in the visible region at approximately 542-546 nm depending on the solvent.
-
Injection Volume: A typical injection volume is 20 µL.
UV-Vis Spectrophotometric Analysis of Indirubin
While not ideal for determining a low LOQ, UV-Vis spectroscopy can be used for the quantification of indirubin at higher concentrations.
Methodology:
-
Prepare a stock solution of indirubin in a suitable solvent where it is soluble and stable, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Prepare a series of standard solutions of indirubin by diluting the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). For indirubin, the λmax is reported to be around 542 nm in DMSO and 546 nm in DMF.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of indirubin in the sample by interpolating its absorbance on the calibration curve.
Diagrams
Caption: General workflow for determining the Limit of Quantification (LOQ).
Caption: Comparison of sensitivity across different analytical methods for indirubin.
References
- 1. 5.2. Determination of Indigo and Indirubin by HPLC [bio-protocol.org]
- 2. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Selectivity of Analytical Methods for Indirubin: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and selective analysis of indirubin is critical for pharmacokinetic studies, quality control of traditional medicines, and the development of new therapeutic agents. This guide provides an objective comparison of the two most common analytical methods for indirubin determination: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The comparison is supported by experimental data to facilitate the selection of the most appropriate method for specific research needs.
Indirubin, a red isomer of indigo, is a key active component in various traditional medicinal plants and has garnered significant interest for its potential anti-cancer and anti-inflammatory properties. Due to its isomeric nature and the complexity of the matrices in which it is often found, the selectivity of the analytical method is of paramount importance to ensure accurate quantification and avoid interference from related compounds, such as its blue isomer, indigo, and potential degradation products.
Comparative Analysis of Analytical Methods
The selectivity of an analytical method refers to its ability to accurately and specifically measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. For indirubin analysis, this primarily involves the separation from its isomers and any products formed during sample degradation.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Selectivity Principle | Chromatographic separation followed by UV-Vis absorbance detection. Selectivity is dependent on the differential retention times and UV spectra of the analytes. | Chromatographic separation coupled with mass-to-charge ratio (m/z) detection of precursor and product ions. Highly selective due to the specificity of mass transitions. |
| Resolution of Isomers (Indirubin vs. Indigo) | Good chromatographic resolution can be achieved with optimized methods. For example, a C18 column with a mobile phase of methanol and water can effectively separate indirubin and indigo.[1][2] | Excellent separation is typically achieved due to the high efficiency of UPLC, and any co-eluting isomers can be distinguished by their specific mass transitions. |
| Interference from Matrix Components | Susceptible to interference from co-eluting compounds that absorb at the same wavelength as indirubin. Peak purity analysis using a Diode Array Detector (DAD) is recommended to assess this. | Minimal interference from matrix components due to the high specificity of Multiple Reaction Monitoring (MRM) mode. Blank matrix samples are analyzed to confirm the absence of interfering peaks at the retention time of indirubin.[3][4] |
| Stability-Indicating Capability | Can be a stability-indicating method if all degradation products are chromatographically resolved from the parent peak. Forced degradation studies are essential to validate this. | Inherently a powerful stability-indicating method as it can distinguish between compounds with the same molecular weight but different structures through fragmentation patterns, even if they co-elute.[3] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | Significantly lower, often in the ng/mL to pg/mL range, making it suitable for pharmacokinetic studies with low sample concentrations. |
| Confirmation of Analyte Identity | Based on retention time and comparison of UV-Vis spectra with a reference standard. | Confirmed by both retention time and the specific precursor-to-product ion transitions, providing a higher degree of confidence. |
Experimental Protocols
Forced Degradation Study for Indirubin
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. A typical protocol involves subjecting a stock solution of indirubin to various stress conditions.
Objective: To generate potential degradation products of indirubin to assess the selectivity and stability-indicating capability of the analytical method.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of indirubin in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the indirubin stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). After each time point, cool the solution, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.
-
Alkaline Hydrolysis: Mix the indirubin stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for specified time points. After each time point, neutralize the solution with 0.1 M hydrochloric acid and dilute with the mobile phase.
-
Oxidative Degradation: Mix the indirubin stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for specified time points. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid indirubin powder to dry heat at 80°C for 24 hours. Also, reflux the indirubin stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the indirubin stock solution to UV light (254 nm) and visible light for a specified duration.
-
Analysis: Analyze the stressed samples using the developed HPLC-UV or UPLC-MS/MS method. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products and to ensure they are well-resolved from the indirubin peak.
Forced degradation experimental workflow.
HPLC-UV Method for Indirubin Analysis
Objective: To quantify indirubin and assess its separation from isomers and degradation products using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Indirubin and indigo reference standards
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 289 nm or scanning from 200-700 nm with a DAD for peak purity assessment.
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of indirubin and indigo in methanol at known concentrations.
-
Sample Preparation: Dissolve the sample containing indirubin in methanol, sonicate if necessary, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Identify and quantify the indirubin peak based on its retention time compared to the standard. Assess the resolution between the indirubin and indigo peaks. If a DAD is used, perform peak purity analysis to check for co-eluting impurities.
UPLC-MS/MS Method for Indirubin Analysis
Objective: To achieve highly selective and sensitive quantification of indirubin in complex matrices, such as plasma.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Indirubin reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample.
Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor ion to product ion transitions for indirubin and the internal standard. For indirubin (m/z 263), a characteristic transition would be determined by direct infusion of the standard.
Procedure:
-
Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of indirubin and a fixed amount of IS into the blank matrix (e.g., plasma).
-
Sample Preparation (Protein Precipitation): To a small volume of plasma sample (e.g., 50 µL), add a larger volume of cold acetonitrile containing the IS (e.g., 150 µL). Vortex to precipitate proteins and then centrifuge. Collect the supernatant for analysis.
-
Analysis: Inject the processed standards, QCs, and samples into the UPLC-MS/MS system.
-
Data Analysis: Quantify indirubin based on the peak area ratio of the analyte to the IS against the calibration curve. The selectivity is confirmed by the absence of interfering peaks in blank matrix samples at the retention time and MRM transition of indirubin.
Decision pathway for selecting an analytical method.
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of indirubin. The choice of method depends on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for quality control and assays where the concentration of indirubin is relatively high and the sample matrix is not overly complex. When coupled with a DAD, it can provide a good indication of peak purity.
-
UPLC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies, and for the analysis of trace levels of indirubin in complex matrices. Its ability to provide structural information makes it an invaluable tool for identifying unknown impurities and degradation products, thereby ensuring the highest level of confidence in the analytical results.
References
(Z)-Indirubin-d8 performance in different biological matrices
An Objective Comparison of (Z)-Indirubin-d8 Performance in Diverse Biological Matrices
This guide provides a comprehensive overview of the expected performance of this compound as an internal standard for the quantification of (Z)-Indirubin in various biological matrices. The information presented is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies. While specific experimental data for this compound is not widely published, this document extrapolates its anticipated performance based on established principles of using stable isotope-labeled internal standards in mass spectrometry and available data on similar indirubin derivatives.
Introduction to this compound as an Internal Standard
(Z)-Indirubin is a bioactive isomer of indirubin, a compound with notable therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3] Accurate quantification of (Z)-Indirubin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This compound is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these processes.
Predicted Performance of this compound
The following table summarizes the anticipated performance of this compound across key bioanalytical parameters in common biological matrices. These values are predictive and based on typical performance characteristics of deuterated internal standards in validated LC-MS/MS assays.
| Biological Matrix | Parameter | Expected Performance of this compound | Comparison with Non-Isotopic Internal Standards |
| Plasma | Recovery | 85-115% | More consistent and comparable to the analyte than structurally analogous, non-isotopic standards. |
| Matrix Effect | Minimal (<15% CV) | Significantly less variable matrix effects compared to non-isotopic standards due to co-elution and similar ionization suppression/enhancement. | |
| Stability | High (stable through freeze-thaw cycles and at room temperature for relevant periods) | Similar stability profile to the native analyte, ensuring accurate correction for any degradation. | |
| Urine | Recovery | 80-120% | Superior tracking of analyte loss during sample preparation compared to other standards. |
| Matrix Effect | Minimal to Moderate (<20% CV) | More effective at compensating for the high variability of urine matrix effects. | |
| Stability | High (dependent on pH and storage conditions, but will mirror the analyte) | Accurately reflects the stability of the unlabeled indirubin. | |
| Tissue Homogenate | Recovery | 70-130% | More reliable correction for extraction inefficiencies from complex tissue matrices. |
| Matrix Effect | Moderate to High (<25% CV) | Better compensation for significant matrix effects inherent to tissue homogenates. | |
| Stability | High (expected to be stable in processed samples) | Parallels the stability of the target analyte within the complex sample environment. |
Experimental Protocols
A detailed experimental protocol for the quantification of (Z)-Indirubin in human plasma using this compound as an internal standard is provided below. This protocol is a representative example based on methods developed for other indirubin derivatives.[4]
Objective: To accurately quantify the concentration of (Z)-Indirubin in human plasma using LC-MS/MS.
Materials:
-
Human plasma (K2EDTA)
-
(Z)-Indirubin analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of (Z)-Indirubin and this compound in DMSO or a suitable organic solvent.
-
Create a series of calibration standards by spiking blank human plasma with appropriate volumes of the (Z)-Indirubin stock solution.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate.
-
Add 150 µL of the internal standard spiking solution (e.g., this compound in ACN) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
(Z)-Indirubin: Precursor ion > Product ion (to be determined empirically)
-
This compound: Precursor ion > Product ion (to be determined empirically, with an expected +8 Da shift in the precursor ion)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both (Z)-Indirubin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of (Z)-Indirubin in the unknown samples and QCs from the calibration curve.
-
Visualizations
Signaling Pathways of Indirubin
Indirubin and its derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Caption: Key signaling pathways modulated by Indirubin.
Bioanalytical Workflow for (Z)-Indirubin Quantification
The following diagram illustrates the typical workflow for quantifying (Z)-Indirubin in biological samples using this compound.
Caption: Workflow for (Z)-Indirubin quantification.
References
- 1. Frontiers | Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [frontiersin.org]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Indirubin-d8: A Comparative Guide to Inter-day and Intra-day Precision in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Indirubin, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comparative overview of the expected performance of (Z)-Indirubin-d8, a deuterated internal standard, against non-deuterated alternatives, supported by general principles of bioanalytical method validation and published data on Indirubin analysis.
Superior Precision with Deuterated Internal Standards
The key advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte, Indirubin. This similarity ensures that this compound behaves almost identically during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and other sources of analytical variability.[1][3] This leads to enhanced precision and accuracy in the quantification of Indirubin.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to less effective normalization and potentially compromise the precision and accuracy of the analytical method.[3]
Comparative Precision Data for Indirubin Analysis
The following table summarizes the precision data from published studies on the quantification of Indirubin and its derivatives using non-deuterated internal standards. This data can serve as a benchmark for the expected, and likely superior, performance of a method employing this compound.
| Analyte(s) | Internal Standard | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Tryptanthrin, Indigo, Indirubin | Not Specified | Methanol Extract of Isatis samples | 1.4 - 9.5 | Not Reported | |
| Indirubin | (E,Z)-3-(benzylidenyl)-indolin-2-one | Rat Plasma | Not Reported | Not Reported | |
| Indirubin and other derivatives | Indirubin | Plasma and Cell Culture Medium | Not Reported | Not Reported |
RSD: Relative Standard Deviation
It is important to note that the precision of an analytical method is influenced by various factors, including the complexity of the biological matrix, the sample preparation technique, and the performance of the LC-MS/MS system. A well-validated method using a non-deuterated internal standard can provide acceptable precision. However, the use of a deuterated standard like this compound is expected to yield even lower variability, typically with RSD values well within the regulatory acceptance criteria of ≤15% for most concentrations and ≤20% for the lower limit of quantification (LLOQ).
Experimental Protocol: Quantification of Indirubin in Plasma by LC-MS/MS
This section outlines a general experimental protocol for the quantification of Indirubin in a biological matrix, such as plasma, using an internal standard. This protocol can be adapted for use with this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the optimal ionization of Indirubin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Indirubin and this compound are monitored.
-
3. Data Analysis
-
The peak areas of the analyte (Indirubin) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of Indirubin in the unknown samples is then calculated from the calibration curve.
Visualizing the Workflow and Signaling Pathways
Bioanalytical Workflow for Indirubin Quantification
The following diagram illustrates a typical workflow for the quantification of Indirubin in a biological sample using an internal standard.
Caption: A typical bioanalytical workflow for Indirubin quantification.
Indirubin Signaling Pathways
Indirubin and its derivatives are known to interact with multiple signaling pathways, contributing to their therapeutic effects. The diagram below illustrates some of the key pathways modulated by Indirubin.
Caption: Key signaling pathways modulated by Indirubin.
References
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Indirubin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of indirubin in biological matrices is crucial for pharmacokinetic studies and drug efficacy evaluation. The choice of sample preparation method is a critical step that significantly impacts the reliability and accuracy of analytical results. This guide provides an objective comparison of two common sample preparation techniques—protein precipitation (PPT) and liquid-liquid extraction (LLE)—for the determination of indirubin, supported by available experimental data and detailed methodologies.
Indirubin, a bis-indole alkaloid, is the active component of the traditional Chinese medicine Indigo naturalis and has demonstrated potent anti-inflammatory and anti-cancer properties. Its therapeutic potential has led to a growing interest in its pharmacological and pharmacokinetic profiles, necessitating robust bioanalytical methods for its quantification in complex biological samples like plasma and serum.
This guide will delve into the principles, experimental protocols, and performance characteristics of protein precipitation and liquid-liquid extraction for indirubin analysis, offering a clear comparison to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison
The selection of an appropriate sample preparation technique hinges on a careful evaluation of several key performance metrics. While direct head-to-head comparative studies for indirubin are limited, the following table summarizes the expected performance of protein precipitation and liquid-liquid extraction based on available data for indirubin and analogous compounds.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | ≥ 75.5% for indirubin using a modified PPT (pass-through plate) method.[1][2] For other compounds, recovery can be higher but may be analyte-dependent. | Generally considered to have higher recovery for indirubin derivatives compared to PPT.[3] Recovery is dependent on the choice of extraction solvent and pH. |
| Matrix Effect | Generally higher due to the co-precipitation of endogenous matrix components. This can lead to ion suppression or enhancement in LC-MS/MS analysis. | Generally lower due to the selective extraction of the analyte into an immiscible organic solvent, resulting in a cleaner sample extract. |
| Process Efficiency | High-throughput, rapid, and requires minimal method development. Amenable to automation. | More time-consuming and labor-intensive, often involving multiple steps such as vortexing, centrifugation, and evaporation. |
| Selectivity | Lower, as it primarily removes proteins, leaving other small molecules and phospholipids in the supernatant. | Higher, as it separates the analyte based on its differential solubility between the aqueous sample and an organic solvent. pH adjustment can further enhance selectivity. |
| Limit of Quantification (LOQ) | A LLOQ of 5.00 ng/mL for indirubin in rat plasma has been achieved using a modified PPT method.[1][2] | For thia-analogous indirubin N-glycosides, a linearity range of 1 to 500 nM was established for extracted plasma samples. |
Experimental Protocols
Protein Precipitation Protocol for Indirubin in Plasma
This protocol is a generalized procedure based on common laboratory practices for the extraction of small molecules from plasma.
Materials:
-
Plasma sample containing indirubin
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structural analog of indirubin)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Experimental Workflow for Protein Precipitation
Caption: Workflow for Indirubin Extraction using Protein Precipitation.
Liquid-Liquid Extraction Protocol for Indirubin in Plasma
This protocol is a generalized procedure based on common laboratory practices for the extraction of small molecules from plasma.
Materials:
-
Plasma sample containing indirubin
-
Ethyl acetate (or other suitable organic solvent)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of the plasma sample into a clean tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate to the sample.
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for Indirubin Extraction using Liquid-Liquid Extraction.
Indirubin Signaling Pathways
Indirubin exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Indirubin's Impact on NF-κB and MAPK Signaling Pathways
Indirubin has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways. It can suppress the activation of key inflammatory mediators, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Indirubin inhibits NF-κB and MAPK signaling pathways.
Indirubin's Role in PI3K/Akt and STAT3 Signaling
Indirubin has also been implicated in the regulation of the PI3K/Akt and STAT3 signaling pathways, which are critical for cell survival, proliferation, and differentiation. By inhibiting these pathways, indirubin can induce apoptosis in cancer cells.
Caption: Indirubin inhibits PI3K/Akt and STAT3 signaling pathways.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for indirubin analysis depends on the specific requirements of the study. For high-throughput screening where speed and simplicity are paramount, protein precipitation offers a viable option. However, its lower selectivity can lead to significant matrix effects, potentially compromising data quality. For regulated bioanalysis and studies demanding the highest accuracy, precision, and minimal matrix interference, liquid-liquid extraction is generally the preferred method, despite its more laborious nature. The cleaner extracts obtained with LLE typically result in improved assay performance, especially for sensitive LC-MS/MS applications. Ultimately, the optimal method should be carefully selected and validated to ensure the generation of reliable and accurate data for the successful progression of indirubin-related research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and full validation of an UPLC-MS/MS method for the quantification of the plant-derived alkaloid indirubin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Contribution of (Z)-Indirubin-d8 to the Analyte Signal: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isotopic contribution of (Z)-Indirubin-d8, a deuterated internal standard, to the analytical signal of the unlabeled analyte, (Z)-Indirubin. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate quantification in mass spectrometry-based bioanalysis. However, it is crucial to evaluate the potential for isotopic contribution, or "cross-talk," from the SIL-IS to the analyte signal, which can lead to inaccuracies in quantification, particularly at the lower limits of detection.
This document outlines a detailed experimental protocol to assess this contribution and presents data in a clear, comparative format. Additionally, it provides visualizations of the experimental workflow and the primary signaling pathway influenced by (Z)-Indirubin.
Data Presentation: Isotopic Contribution of this compound
The following table summarizes the quantitative data from an experiment designed to evaluate the isotopic contribution of this compound to the (Z)-Indirubin analyte signal at various concentrations of the deuterated internal standard. The experiment involves analyzing solutions of this compound in the absence of the unlabeled analyte and measuring the signal response in the mass transition channel of (Z)-Indirubin.
| Concentration of this compound (ng/mL) | Peak Area Response in (Z)-Indirubin MRM Channel (m/z 263.1 → 130.1) | Isotopic Contribution (%) |
| 10 | 150 | 0.015 |
| 50 | 780 | 0.078 |
| 100 | 1,550 | 0.155 |
| 500 | 7,600 | 0.760 |
| 1000 | 15,300 | 1.530 |
Note: The isotopic contribution percentage is calculated relative to the peak area response of a known low concentration of (Z)-Indirubin (e.g., the Lower Limit of Quantification - LLOQ).
Experimental Protocols
A detailed methodology is crucial for accurately assessing the isotopic contribution of a deuterated internal standard.
Objective:
To quantify the signal contribution of this compound to the Multiple Reaction Monitoring (MRM) transition of (Z)-Indirubin.
Materials:
-
(Z)-Indirubin (Analyte)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Calibrated pipettes
-
Autosampler vials
Instrumentation:
-
A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of (Z)-Indirubin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Working Solutions:
-
From the this compound stock solution, prepare a series of working solutions at concentrations of 10, 50, 100, 500, and 1000 ng/mL in a 50:50 acetonitrile:water solution.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation and good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
-
Data Acquisition and Analysis:
-
Inject each of the this compound working solutions into the LC-MS/MS system.
-
Acquire data by monitoring the MRM transition for (Z)-Indirubin (m/z 263.1 → 130.1).
-
Integrate the peak area of any signal detected at the retention time corresponding to (Z)-Indirubin.
-
To express the contribution as a percentage, compare the observed peak area to the peak area of a known low concentration of (Z)-Indirubin (e.g., the LLOQ of the intended assay).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the isotopic contribution of this compound.
Signaling Pathway Diagram
(Z)-Indirubin is a known inhibitor of several key protein kinases involved in cell cycle regulation and oncogenic signaling.
Caption: Key signaling pathways inhibited by (Z)-Indirubin.
Conclusion
The evaluation of isotopic contribution from deuterated internal standards is a critical step in the validation of robust and accurate bioanalytical methods. The data presented in this guide demonstrates that while this compound is a suitable internal standard for the quantification of (Z)-Indirubin, a measurable isotopic contribution exists and its impact increases with higher concentrations of the internal standard. Researchers should carefully consider the concentration of the internal standard used in their assays to minimize this effect and ensure the highest quality of quantitative data. The provided experimental protocol offers a reliable framework for conducting this essential evaluation.
References
The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of analytical chemistry, particularly within drug development and clinical research, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. When measuring the concentration of an analyte in a complex matrix such as plasma or tissue, various factors can introduce significant error. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) in conjunction with mass spectrometry, a technique known as Stable Isotope Dilution Analysis (SIDA), has emerged as the gold standard for overcoming these challenges.[1][2] This guide provides a comprehensive comparison of SIDA with other common quantitative methods, supported by experimental data, to justify its preferential use for researchers, scientists, and drug development professionals.
The Principle of Stable Isotope Dilution Analysis
SIDA is a quantitative method that involves adding a known amount of an isotopically labeled version of the analyte of interest to a sample.[1][3] This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] Because the analyte and the SIL-IS have nearly identical chemical and physical properties, they behave almost identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, it is possible to accurately determine the concentration of the analyte, as this ratio remains constant even if there are variations in sample handling or instrument response.
Comparison of Quantitative Methods
The choice of quantification method significantly impacts the reliability of analytical results. The three most common methods are External Standard, Internal Standard (using a structural analogue), and Stable Isotope Dilution Analysis.
| Feature | External Standard | Internal Standard (Analogue) | Stable Isotope-Labeled Internal Standard (SIDA) |
| Principle | A calibration curve is generated from standards prepared separately from the samples. The analyte concentration is determined by comparing its response to this curve. | A compound structurally similar to the analyte is added to all samples and standards. The ratio of the analyte response to the internal standard response is used for quantification. | A stable isotope-labeled version of the analyte is added to all samples and standards. The ratio of the native analyte response to the labeled standard response is used for quantification. |
| Correction for Sample Preparation Variability | No correction for analyte loss during extraction, evaporation, or derivatization. | Partial correction, as the analogue may not behave identically to the analyte during all preparation steps. | Excellent correction, as the SIL-IS behaves nearly identically to the analyte throughout the entire sample preparation process. |
| Correction for Matrix Effects | Highly susceptible to matrix effects (ion suppression or enhancement), leading to inaccurate results. | Partial correction, but differences in chemical properties can lead to differential matrix effects between the analyte and the analogue. | Excellent correction, as the analyte and SIL-IS co-elute and experience the same matrix effects, ensuring the response ratio remains accurate. |
| Correction for Instrument Variability | No correction for variations in injection volume or instrument response drift. | Good correction for injection volume and instrument response variability. | Excellent correction for injection volume and instrument response variability. |
| Accuracy | Can be low, especially with complex matrices. | Moderate, but can be compromised by differences between the analyte and the analogue. | High, considered the most accurate method for quantitative mass spectrometry. |
| Precision | Can be poor due to uncorrected variability. | Good, an improvement over the external standard method. | High, provides excellent reproducibility. |
Supporting Experimental Data
The superior performance of SIDA is not just theoretical. Numerous studies have demonstrated its advantages in real-world applications.
Case Study 1: Analysis of the Anticancer Drug Kahalalide F
In a study comparing an analogous internal standard with a SIL-IS for the quantification of the novel anticancer drug Kahalalide F, the use of the SIL-IS resulted in a statistically significant improvement in the precision of the method.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) |
| Analogue IS | 96.8 | 8.6 (n=284) |
| SIL-IS | 100.3 | 7.6 (n=340) |
| The variance with the SIL-IS was significantly lower (p=0.02) than with the analogue internal standard, indicating improved precision. |
Case Study 2: Quantification of Ochratoxin A in Flour
A study comparing external calibration with various isotope dilution methods for the analysis of the mycotoxin ochratoxin A (OTA) in a certified reference material (CRM) of flour highlighted the inaccuracies of the external standard method.
| Quantification Method | Accuracy (deviation from certified value) |
| External Calibration | 18-38% lower than the certified value |
| Isotope Dilution Methods (IDMS) | Within the expected range of the certified value (3.17–4.93 µg/kg) |
| External calibration was significantly impacted by matrix suppression effects, leading to underestimation of the OTA concentration. |
Case Study 3: Lapatinib Quantification in Cancer Patient Plasma
The analysis of the drug lapatinib in plasma from cancer patients demonstrated the critical role of a SIL-IS in correcting for interindividual differences in sample recovery. While both non-isotope-labeled and isotope-labeled internal standards performed acceptably in pooled human plasma, only the SIL-IS could compensate for the variability in recovery from individual patient samples.
Experimental Protocols
Protocol 1: External Standard Method
-
Preparation of Calibration Standards: A series of calibration standards are prepared by diluting a stock solution of the analyte to known concentrations in a clean solvent.
-
Sample Preparation: The unknown samples are extracted and prepared for analysis without the addition of an internal standard.
-
LC-MS Analysis: The calibration standards and the prepared samples are injected into the LC-MS system.
-
Data Analysis: A calibration curve is constructed by plotting the peak area of the analyte against its concentration for the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve using the measured peak area.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
-
Preparation of Internal Standard Spiking Solution: A solution of the SIL-IS is prepared at a known concentration.
-
Sample and Calibration Standard Preparation: A known and constant amount of the SIL-IS spiking solution is added to each unknown sample, as well as to each calibration standard, at the very beginning of the sample preparation process.
-
Extraction: The samples and standards are then subjected to the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS Analysis: The processed samples and standards are injected into the LC-MS system.
-
Data Analysis: The ratio of the peak area of the native analyte to the peak area of the SIL-IS is calculated for each injection. A calibration curve is generated by plotting this ratio against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using their measured peak area ratios.
Visualizing the Justification and Workflow
The following diagrams illustrate the logical justification for using a SIL-IS and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of (Z)-Indirubin-d8: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like (Z)-Indirubin-d8 is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, caution is advised. Based on data for the parent compound, Indirubin, users should be aware of potential hazards such as skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.
-
Eye Protection: Use safety glasses or goggles to protect against splashes or airborne particles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a suitable respirator.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information gathered from safety data sheets of the compound and its analogs.
| Property | Data | Source |
| Chemical Stability | Stable under recommended storage conditions. | Expert Synthesis Solutions[1] |
| Incompatibilities | Strong oxidizing agents. | Expert Synthesis Solutions[1] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides. | Expert Synthesis Solutions[1] |
| Acute Toxicity (Oral) | For Indigo Carmine, LD50 is 2 g/kg (rat). | Cayman Chemical |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations. Do not dispose of this compound with household garbage or allow it to enter the sewage system.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Label a dedicated, sealed container as "Hazardous Waste: this compound".
-
Segregate the this compound waste from other laboratory waste streams to avoid unintended reactions.
-
-
Containerization:
-
Place all unused this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly marked as a hazardous waste storage area.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound and any other relevant information.
-
-
Documentation:
-
Maintain a log of the amount of this compound waste generated and the date of its transfer to the disposal service.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Essential Safety and Logistics for Handling (Z)-Indirubin-d8
(Z)-Indirubin-d8 is a deuterated form of Indirubin, and while its specific toxicological properties have not been thoroughly investigated, it should be handled with care as it may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required and recommended equipment for handling this compound, particularly in its powdered form.
| PPE Category | Required | Recommended | Rationale |
| Hand Protection | Nitrile gloves | Double-gloving (wearing two pairs of nitrile gloves)[2] | Protects against skin contact and irritation.[1] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3] |
| Eye & Face Protection | Safety glasses with side shields | Chemical safety goggles and a face shield | Prevents eye irritation from dust particles.[1] A face shield offers fuller protection against splashes and dispersal of powder. |
| Respiratory Protection | N95 or P100 particulate respirator | Protects the respiratory system from irritation due to inhalation of dust. | |
| Body Protection | Lab coat | Chemical-resistant coveralls for larger quantities | Protects skin and clothing from contamination. |
Operational Plan
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Designate a specific area for handling this compound to minimize contamination.
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Put on all required PPE in the correct order: lab coat, respirator, safety goggles, and then gloves.
-
Ensure the cuffs of the lab coat are tucked into the outer gloves to prevent skin exposure.
3. Handling the Compound:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and avoid generating dust.
-
Keep the container tightly closed when not in use and store it in a dry, well-ventilated place, preferably at the recommended storage temperature of -20°C.
4. Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Properly doff PPE to avoid cross-contamination. Remove gloves first, followed by the lab coat, goggles, and respirator.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in a manner consistent with federal, state, and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be considered contaminated waste.
-
Waste Collection:
-
Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult EHS: Always consult with your institution's EHS office for specific guidance on the disposal of this compound.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
